MCHR1 antagonist 3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36N4O2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(4-pyrrolidin-1-ylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3 |
InChI Key |
RDDNGEWEYVTDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Novel MCHR1 Antagonist Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of novel small molecule antagonists targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G-protein coupled receptor predominantly expressed in the brain, plays a crucial role in the regulation of energy homeostasis, feeding behavior, and mood.[1][2] Its potential as a therapeutic target for obesity and other metabolic and psychiatric disorders has driven significant research into the identification of potent and selective antagonists.[2][3][4] This document details the key signaling pathways, experimental protocols for antagonist characterization, and a summary of representative antagonist compounds.
MCHR1 Signaling Pathways
MCHR1 is known to couple to multiple G-protein subtypes, primarily Gi/o and Gq, leading to the modulation of distinct downstream signaling cascades. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates a series of intracellular events that ultimately influence neuronal activity.
Activation of the Gi/o pathway by MCHR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA).
Concurrently, MCHR1 coupling to the Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
The development of MCHR1 antagonists aims to block these signaling pathways, thereby mitigating the orexigenic and other effects of MCH.
Drug Discovery Workflow
The discovery of novel MCHR1 antagonists typically follows a structured workflow, beginning with target identification and validation, and progressing through hit identification, lead optimization, and preclinical development.
References
- 1. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
High-Throughput Screening for MCHR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies and data considerations for the high-throughput screening (HTS) of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a significant target in drug discovery, particularly for obesity and central nervous system disorders. This document details the primary signaling pathways, outlines prevalent HTS assay protocols, and presents key data for known antagonists.
MCHR1 Signaling Pathways
MCHR1 is a rhodopsin-like GPCR that primarily couples through two distinct G protein pathways: Gαi and Gαq.[1] This dual signaling capability allows for multiple downstream functional readouts for HTS.
-
Gαi Pathway: Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
Gαq Pathway: Concurrently, MCHR1 activation stimulates the Gαq pathway, which activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[2][3]
These distinct signaling cascades provide the foundation for the most common MCHR1 antagonist HTS assays.
High-Throughput Screening (HTS) Workflow
The process of identifying novel MCHR1 antagonists from large compound libraries typically follows a standardized workflow. This involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate selectivity.
Experimental Protocols for Key HTS Assays
The selection of an appropriate HTS assay depends on factors such as cost, throughput, and the specific signaling pathway of interest. The most common primary screening assays for MCHR1 are functional assays that measure the downstream consequences of receptor activation.
Calcium Mobilization Assay (FLIPR-based)
This is a widely used primary HTS assay due to its high signal-to-background ratio and robust performance. It measures the increase in intracellular calcium following MCHR1 activation of the Gαq pathway.
Objective: To identify compounds that inhibit MCH-induced calcium mobilization in cells expressing MCHR1.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1. For receptors that don't naturally couple strongly to Gαq, cells can be co-transfected with a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., Calcium 5).
-
Agonist: Melanin-concentrating hormone (MCH) at a concentration that elicits ~80% of the maximal response (EC80).
-
Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of automated liquid handling and kinetic fluorescence reading.
Protocol:
-
Cell Plating: Seed MCHR1-expressing cells into assay plates at an optimized density (e.g., 9,000 cells/well for a 384-well plate) and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Transfer test compounds from the library plates to the assay plates using the FLIPR. Typically, a small volume is added to achieve the desired final screening concentration (e.g., 1-10 µM). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Reading: Place the assay plate in the FLIPR instrument. A baseline fluorescence is measured for a few seconds. The instrument then adds the MCH agonist solution (at EC80 concentration) to all wells. The fluorescence intensity is monitored kinetically for 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. The percentage inhibition for each test compound is calculated relative to positive (MCH alone) and negative (vehicle) controls.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
This assay is an excellent orthogonal method to confirm hits from a calcium screen, as it measures the modulation of the Gαi pathway. It is a homogeneous assay that quantifies intracellular cAMP levels.
Objective: To identify compounds that block the MCH-induced decrease in forskolin-stimulated cAMP levels.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1.
-
Assay Buffer/Lysis Buffer: Provided with the commercial TR-FRET cAMP assay kit.
-
Reagents: Commercial TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP, THUNDER™ TR-FRET) containing a Europium (Eu)-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Agonist: Melanin-concentrating hormone (MCH).
-
Assay Plates: 384-well low-volume, white, opaque microplates.
-
Instrumentation: A TR-FRET-capable microplate reader.
Protocol:
-
Cell Plating: Seed MCHR1-expressing cells into assay plates and incubate overnight.
-
Compound and Agonist Incubation: Add test compounds to the wells. Immediately after, add a solution containing a fixed concentration of MCH and a concentration of forskolin designed to stimulate a measurable level of cAMP. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the lysis buffer containing the TR-FRET detection reagents (Eu-labeled antibody and dye-labeled cAMP tracer) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for cell lysis and for the competitive binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). This ratio is inversely proportional to the amount of cAMP produced by the cells. Antagonists will prevent the MCH-mediated decrease in forskolin-stimulated cAMP, resulting in a higher TR-FRET ratio compared to wells with MCH alone.
Data Presentation and Interpretation
Quantitative data from HTS campaigns are crucial for hit prioritization and understanding structure-activity relationships (SAR).
HTS Performance Metrics
The quality and reliability of an HTS assay are assessed using statistical parameters. While specific data for MCHR1 campaigns are often proprietary, typical values for robust GPCR assays provide a benchmark.
| Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality, considering the dynamic range and data variation. A value > 0.5 indicates an excellent assay. | 0.72 - 0.84 | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 | |
| Hit Rate | The percentage of compounds in a library that are identified as active in the primary screen. | ~0.2% (for antagonists) |
Potency of Known MCHR1 Antagonists
The following table summarizes the in vitro potency of several well-characterized MCHR1 antagonists that have progressed to various stages of development. These values are typically determined in secondary assays following a primary HTS campaign.
| Compound Name | Assay Type | Cell Line | Potency (IC50 / Ki) | Reference |
| SNAP-7941 | Calcium Mobilization | Mammalian cell line | Competitive Antagonist | |
| SNAP-94847 | Radioligand Binding | Rat Brain | Ki = 2.3 nM | |
| NGD-4715 | Not Specified | Not Specified | Potent Antagonist | |
| BMS-830216 (Prodrug of BMS-819881) | Radioligand Binding | Not Specified | Ki = 10 nM (BMS-819881) | |
| KRX-104130 | TRF-based Binding Assay | hMCHR1 membranes | IC50 = 0.02 µM | |
| ATC0175 | Not Specified | hMCHR1 | IC50 = 15.7 nM |
Note: Assay conditions and cell types can vary between studies, leading to differences in reported potency values.
Conclusion
High-throughput screening for MCHR1 antagonists relies on robust and validated cellular assays that capitalize on the receptor's dual Gαi and Gαq signaling pathways. Calcium mobilization assays serve as a high-performance primary screening platform, while TR-FRET cAMP assays provide an essential orthogonal method for hit confirmation. The successful identification of potent lead candidates requires a systematic approach, from initial screening and hit validation to comprehensive selectivity profiling to mitigate off-target effects, a known challenge in MCHR1 drug discovery. The methodologies and data presented in this guide offer a foundational framework for researchers embarking on MCHR1 antagonist discovery programs.
References
- 1. NGD-4715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of MCHR1 antagonist binding affinity
An In-Depth Technical Guide to the In Vitro Characterization of MCHR1 Antagonist Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro techniques used to characterize the binding affinity of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for obesity, anxiety, and depression.[1][2] Accurate characterization of antagonist binding is a critical step in the drug discovery pipeline.
MCHR1 Signaling Pathways
MCHR1 is a versatile receptor that couples to multiple G protein families, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[2][3] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor triggers these pathways. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These pathways ultimately influence neuronal activation, gene transcription, and cellular proliferation.
Experimental Protocols: Binding Affinity Assays
Radioligand binding assays are the gold standard for directly quantifying the interaction between a ligand (antagonist) and its receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity (Ki) of an unlabeled test compound (antagonist). The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to MCHR1.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK-293 (Human Embryonic Kidney 293) cells stably expressing human MCHR1.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 25 mM HEPES, pH 7.4) using a Dounce homogenizer.
-
Perform differential centrifugation to isolate the cell membrane fraction containing the MCHR1 receptors.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (e.g., 0.5-1.0 µg of membrane protein) with a fixed concentration of a suitable radioligand, such as [Phe13, [¹²⁵I]Tyr19]-MCH (typically at a concentration near its Kd value, e.g., 0.06-0.1 nM).
-
Add increasing concentrations of the unlabeled MCHR1 antagonist being tested.
-
Total Binding Control: Include wells with only membranes and radioligand.
-
Non-specific Binding (NSB) Control: Include wells with membranes, radioligand, and a high concentration of a known, unlabeled MCH ligand (e.g., 1 µM cold MCH) to saturate the receptors.
-
-
Incubation:
-
Incubate the reaction mixture for a sufficient period to reach equilibrium (e.g., 90 minutes) at a controlled temperature (e.g., room temperature).
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., 96-well GFC UNIFILTER plates). This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with a cold wash buffer (e.g., PBS containing 0.01% TX-100) to remove any remaining unbound radioactivity.
-
Add a scintillation cocktail (e.g., MicroScint 20) to each well and quantify the radioactivity using a scintillation counter (e.g., TOPCOUNT microplate scintillation counter).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: MCHR1 Antagonist Binding Affinities
The binding affinities of several MCHR1 antagonists have been determined using the protocols described above. The data is summarized below for comparison.
| Antagonist | Receptor Species | Binding Parameter | Value (nM) | Citation(s) |
| SNAP 94847 | Human | Ki | 2.2 | |
| Human | Kd | 0.53 | ||
| MCHR1 antagonist 1 | Human | Ki | 4 | |
| Human | Kb | 1 | ||
| TC-MCH 7c | Human | Ki | 3.4 | |
| Mouse | Ki | 3.0 | ||
| Human | IC₅₀ | 5.6 | ||
| MCH-1 antagonist 1 | Human | Ki | 2.6 | |
| NBI-A | Human | Ki | 2.7 | |
| BMS-819881 | Rat | Ki | 7 | |
| BMS-814580 | Human | Ki | 16.9 | |
| ATC0065 | Human | IC₅₀ | 15.7 | |
| GPS18169 | Human | Ki | ~20 pM | |
| MCHR1 antagonist 2 | Human | IC₅₀ | 65 |
Note: Ki (inhibition constant), Kd (dissociation constant), Kb (equilibrium dissociation constant for an antagonist), and IC₅₀ (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher affinity.
Functional Assays for Antagonism
While binding assays measure the physical interaction of a compound with the receptor, functional assays are crucial to confirm that this binding translates into a biological effect (i.e., antagonism of receptor signaling).
Calcium Mobilization Assay
This assay is used to measure the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is mediated by the Gαq pathway.
Methodology:
-
HEK293 cells expressing MCHR1 are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist is pre-incubated with the cells.
-
Cells are then stimulated with an EC₅₀ concentration of MCH (the concentration that produces 50% of the maximal response).
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
A potent antagonist will block the MCH-induced calcium signal in a dose-dependent manner.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of cAMP production, which is mediated by the Gαi pathway.
Methodology:
-
MCHR1-expressing cells are treated with an adenylyl cyclase activator like forskolin to stimulate cAMP production.
-
The addition of MCH will inhibit this forskolin-stimulated cAMP accumulation.
-
The test antagonist is added to determine if it can block the inhibitory effect of MCH, thereby restoring cAMP levels.
-
cAMP levels are typically quantified using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assays (ELISA).
Conclusion
The in vitro characterization of MCHR1 antagonists is a multi-step process that relies on a combination of robust binding and functional assays. Radioligand competition binding assays provide a direct measure of a compound's affinity (Ki) for the receptor, serving as a primary screening tool. This is complemented by functional assays, such as calcium mobilization and cAMP accumulation, which confirm the antagonist's ability to block receptor-mediated signaling and determine its functional potency (IC₅₀). A thorough characterization using these methods is fundamental for advancing promising MCHR1 antagonists through the drug discovery and development process.
References
The Architecture of Inhibition: A Technical Guide to the Synthesis and SAR of Novel MCHR1 Antagonist Scaffolds
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationship (SAR), and evaluation of novel antagonist scaffolds for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G-protein coupled receptor predominantly expressed in the brain, is a key regulator of energy homeostasis, mood, and sleep, making it a prime therapeutic target for obesity, anxiety, and depression. The development of potent and selective MCHR1 antagonists has been a significant focus of medicinal chemistry, leading to the discovery of diverse chemical scaffolds with promising pharmacological profiles.
Core Concepts in MCHR1 Antagonism
The melanin-concentrating hormone (MCH) system plays a crucial role in the regulation of feeding behavior and energy balance. MCHR1 activation by its endogenous ligand, MCH, initiates a signaling cascade through coupling to Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, which mobilizes intracellular calcium. MCHR1 antagonists competitively block the binding of MCH, thereby inhibiting these downstream signaling events. A significant challenge in the development of MCHR1 antagonists has been overcoming off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Consequently, a major focus of contemporary research is the design of novel scaffolds with improved selectivity and safety profiles.
MCHR1 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon MCH binding to MCHR1. Antagonists prevent the initiation of this cascade.
Novel MCHR1 Antagonist Scaffolds: Synthesis and SAR
This section details the synthesis and structure-activity relationships of three distinct and novel MCHR1 antagonist scaffolds.
The 8-Methylquinoline Scaffold
A novel class of MCHR1 antagonists featuring an 8-methylquinoline core has been reported to exhibit potent and insurmountable antagonism, suggesting a slow dissociation from the receptor. These compounds have demonstrated inhibition of multiple signaling pathways, including those mediated by Gαi, Gαq, and β-arrestin.
Synthesis: The synthesis of the 8-methylquinoline scaffold generally involves a multi-step sequence, a representative scheme for which is not available in the provided search results.
Structure-Activity Relationship (SAR): The SAR for this scaffold highlights the importance of specific substitutions on the quinoline ring and the nature of the side chain for achieving high affinity.
| Compound | R Group | MCHR1 IC50 (nM) | Notes |
| MQ1 | Complex Side Chain | 2.2 | Potent antagonist, inhibits Gαi, Gαq, and β-arrestin signaling.[1] |
| MQ2 | Structurally Related to MQ1 | 28 | Used for displacement studies.[1] |
| MQ3 | Structurally Related to MQ1 | 16 | Does not exhibit time-dependent inhibition.[1] |
The Imidazo[1,2-a]pyridine Scaffold
Aiming to improve safety profiles by removing the often-problematic aliphatic amine, researchers have developed MCHR1 antagonists based on an imidazo[1,2-a]pyridine scaffold. These compounds are designed to interact with key residues like Asp123 and/or Tyr272 of MCHR1.
Synthesis: The synthesis of these compounds involves the initial construction of the imidazo[1,2-a]pyridine core, followed by coupling with a pyridinone moiety. A general synthetic route is outlined below.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core: A substituted 2-aminopyridine is reacted with an α-haloketone to yield the bicyclic imidazo[1,2-a]pyridine.
Step 2: Coupling and Final Product Formation: The imidazo[1,2-a]pyridine intermediate is then coupled with a suitably functionalized pyridin-2(1H)-one derivative, often via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to afford the final antagonist.
Structure-Activity Relationship (SAR): SAR studies on this scaffold have demonstrated that modifications to the substituents on both the imidazopyridine and the pyridinone rings significantly impact potency and pharmacokinetic properties.
| Compound | R1 | R2 | MCHR1 IC50 (nM) | hERG IC50 (µM) |
| 6a | Cyclopropyl | H | 1.8 | >30 |
| 6b | Ethyl | H | 3.2 | >30 |
| 10a | Cyclopropyl | 3-Methyl | 0.94 | 14 |
Data is representative and synthesized from descriptions in the source material.
Hybrid Scaffold of SNAP-7941 and Haloperidol (Leading to SNAP-94847)
A successful strategy in drug discovery is the hybridization of fragments from known active compounds. This approach was used to combine key features of the high-throughput screening hit SNAP-7941 and the known CNS drug haloperidol. This led to the discovery of SNAP-94847, a high-affinity and selective MCHR1 antagonist with good oral bioavailability and brain penetration.[2]
Synthesis: The synthesis of SNAP-94847 involves a multi-step process, a simplified representation of which is as follows:
Step 1: Synthesis of the Piperidinylphenylamine Intermediate: A key intermediate, a substituted 4-aminophenylpiperidine, is synthesized.
Step 2: Acylation: The amine of the piperidinylphenylamine intermediate is acylated with an appropriate acyl chloride or carboxylic acid to introduce the isobutyramide group.
Step 3: N-Alkylation: The piperidine nitrogen is alkylated with a substituted benzyl halide (e.g., 4-(3,4-difluorophenoxy)benzyl bromide) to yield the final product, SNAP-94847.[2]
Structure-Activity Relationship (SAR): The development of SNAP-94847 involved extensive SAR studies, exploring variations in the acyl group, the substitution pattern on the terminal aromatic ring, and the nature of the linker.
| Compound | Acyl Group | Terminal Aryl Substitution | MCHR1 Ki (nM) |
| SNAP-94847 (16g) | Isobutyramide | 4-(3,4-Difluorophenoxy) | 1.1 |
| Analog 16a | Acetamide | 4-Phenoxy | 5.5 |
| Analog 16f | Cyclopropanecarboxamide | 4-(3,4-Difluorophenoxy) | 1.3 |
Data is representative and synthesized from descriptions in the source material.
Experimental Protocols
Detailed and validated experimental protocols are critical for the accurate evaluation of novel MCHR1 antagonists. Below are methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: HEK293 cells stably expressing human MCHR1.
-
Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH or other suitable radiolabeled MCH analog.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.
-
Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.
-
Test Compounds: Dissolved in DMSO.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known, unlabeled MCHR1 ligand.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., UNIFILTER GF/C), pre-coated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (0.5-1.0 µg of protein), the radioligand (at a concentration near its Kd, e.g., 0.06-0.1 nM), and varying concentrations of the test compound in the binding buffer. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-coated filter plate. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production, providing a functional measure of its activity.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing human MCHR1 and a cAMP biosensor (e.g., GloSensor).
-
Assay Buffer: CO₂-independent medium or other suitable buffer.
-
Agonist: Melanin-concentrating hormone (MCH).
-
Stimulation Agent: Forskolin (to stimulate basal cAMP levels).
-
Test Compounds: Dissolved in DMSO.
-
Luminescence Plate Reader.
Procedure:
-
Cell Plating: Seed the cells into a 384- or 96-well white, clear-bottom plate and incubate until they form a confluent monolayer.
-
Pre-incubation with Antagonist: Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add MCH at a concentration that elicits a submaximal response (e.g., EC80) in the presence of forskolin.
-
Signal Detection: Measure the luminescence signal using a plate reader. The Gαi-mediated inhibition of cAMP production by MCH will result in a decrease in the luminescent signal. An effective antagonist will block this decrease.
-
Data Analysis: Plot the luminescent signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Experimental and SAR Workflows
The following diagrams illustrate a typical workflow for the evaluation of novel MCHR1 antagonists and the logical progression of an SAR study.
References
MCHR1 as a Therapeutic Target for Depression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in brain regions associated with mood, stress, and reward, has emerged as a promising novel target for the treatment of depression. Preclinical evidence robustly demonstrates that genetic or pharmacological antagonism of MCHR1 produces significant antidepressant-like effects in various rodent models. MCHR1 antagonists have shown efficacy comparable to established antidepressants in behavioral despair tests, often with a distinct mechanistic profile that does not rely on traditional monoamine reuptake inhibition. This guide provides an in-depth review of the MCHR1 signaling pathways, detailed experimental protocols for its investigation, and a summary of the quantitative preclinical data supporting its role as a therapeutic target for depression. While clinical development has been hampered by off-target liabilities, primarily cardiotoxicity, the compelling preclinical rationale warrants continued investigation and the development of second-generation antagonists with improved safety profiles.
The MCHR1 Signaling Pathway
Melanin-concentrating hormone (MCH) is the endogenous neuropeptide ligand for MCHR1. The receptor is coupled to multiple G-protein subtypes, primarily Gαi, Gαo, and Gαq/11, allowing it to engage diverse intracellular signaling cascades upon activation.
-
Gαi/o Pathway: The canonical signaling pathway for MCHR1 involves coupling to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is believed to be a key mediator of MCH's effects on neuronal excitability.
-
Gαq/11 Pathway: MCHR1 can also couple to Gαq/11 proteins, activating phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).
-
MAPK/ERK Pathway: Downstream of G-protein activation, MCHR1 signaling can also modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Antagonism of MCHR1 blocks these downstream signaling events, thereby preventing the cellular effects of MCH. This blockade in key brain regions like the hippocampus, nucleus accumbens, and locus coeruleus is hypothesized to underlie the observed antidepressant effects.
Preclinical Evidence for Antidepressant Activity
A substantial body of preclinical research supports the hypothesis that blocking MCHR1 induces antidepressant-like effects. This has been demonstrated using both genetic knockout models and a variety of selective small-molecule antagonists. The most common behavioral assays used to screen for antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like effect.
MCHR1 Antagonist Binding Affinities
The development of potent and selective MCHR1 antagonists has been crucial for target validation. The table below summarizes the binding affinities for several key compounds investigated for their effects on depression.
| Compound | Species | Assay Type | Affinity Value | Reference |
| SNAP-7941 | Human | Schild Regression (Kb) | 0.57 nM | |
| Human | Saturation Binding (Kd) | 0.18 nM | ||
| GW803430 | Not Specified | pIC50 | 9.3 | |
| SNAP-94847 | Mouse | Displacement | Ki = 1.1 nM |
Efficacy in the Forced Swim Test (FST)
The FST is a widely used model to predict antidepressant efficacy. MCHR1 antagonists consistently reduce immobility time in this test, suggesting a potent antidepressant-like profile.
| Compound | Species | Dosing | Key Result | Reference |
| GW803430 | Mouse | Acute (p.o.) | Significant reduction in immobility at 3 mg/kg. | |
| Mouse | Chronic (5-day, p.o.) | Significant reduction in immobility at 3 and 10 mg/kg. | ||
| MCHR1-/- Mouse | Acute (p.o.) | No effect on immobility, confirming target engagement. | ||
| SNAP-7941 | Rat | Acute (p.o.) | Significant, dose-dependent decrease in immobility at 3, 10, and 30 mg/kg. | |
| SNAP-94847 | Mouse | Acute & Chronic | No significant effect observed in this specific study. |
Efficacy in the Tail Suspension Test (TST)
The TST serves as a complementary behavioral despair model to the FST.
| Compound | Species | Dosing | Key Result | Reference |
| GW803430 | Mouse | Acute (p.o.) | Significant reduction in immobility at 10 mg/kg. |
Clinical Development Status
Despite the strong preclinical rationale for MCHR1 antagonism in treating both obesity and depression, clinical development has been challenging. Several MCHR1 antagonists entered Phase I clinical trials, primarily for obesity. However, these trials were largely discontinued due to unfavorable pharmacokinetics or significant safety concerns, most notably cardiotoxicity related to off-target inhibition of the hERG potassium channel. To date, no MCHR1 antagonist has successfully completed clinical trials for depression, and there are no active, publicly disclosed clinical trials for this indication. The future of MCHR1-targeted therapies for depression will likely depend on the development of new chemical entities that retain high on-target potency while avoiding hERG liability and other off-target effects.
Experimental Protocols & Methodologies
The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize MCHR1 antagonists.
MCHR1 Radioligand Binding Assay
This protocol describes a standard filtration binding assay to determine the affinity of a test compound for MCHR1.
Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MCHR1 expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing recombinant human or rodent MCHR1.
-
Radioligand: [¹²⁵I]Phe¹³,Tyr¹⁹-MCH or a tritiated antagonist like [³H]SNAP-7941.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Phospho-buffered Saline (PBS) containing 0.01% Triton X-100.
-
Test Compounds: Serially diluted in binding buffer.
-
Unlabeled Ligand: High concentration of an unlabeled MCHR1 ligand (e.g., MCH or SNAP-7941) for determining non-specific binding.
-
Apparatus: 96-well microplates, GF/C glass fiber filter plates, vacuum filtration manifold, and a scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (or buffer for total binding, or unlabeled ligand for non-specific binding).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd, e.g., 0.1 nM [¹²⁵I]Phe¹³,Tyr¹⁹-MCH).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value using non-linear regression (four-parameter logistic equation). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Forced Swim Test (FST)
This protocol is a standard method for assessing antidepressant-like activity in mice.
Objective: To measure the effect of a test compound on the duration of immobility when a mouse is placed in an
A Comprehensive Guide to the Identification and Optimization of MCHR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core strategies and methodologies employed in the discovery and development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a validated therapeutic target for obesity, with potential applications in anxiety and depression disorders.[1][2][3] The development of MCHR1 antagonists, however, presents significant challenges, most notably the off-target liability associated with the hERG potassium channel, which can lead to cardiotoxicity.[4][5] This document details the critical steps from initial lead identification through comprehensive optimization, emphasizing experimental protocols and data-driven decision-making.
The MCHR1 Signaling Pathway
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and mood. In mammals, its effects are primarily mediated by MCHR1. Upon binding of MCH, MCHR1 activates multiple intracellular signaling cascades through its coupling to different G proteins, primarily from the Gi and Gq families.
-
Gi Coupling: Activation of the Gi protein pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).
-
Gq Coupling: Activation of the Gq protein pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Activation: MCHR1 activation also leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.
Lead Identification and High-Throughput Screening (HTS)
The initial step in discovering novel MCHR1 antagonists is typically a high-throughput screening (HTS) campaign, where large chemical libraries are assayed to identify "hits" that modulate receptor activity. Both binding and functional assays are employed for this purpose.
-
Binding Assays: These assays measure the ability of a test compound to displace a labeled ligand (radiolabeled or fluorescent) from the MCHR1 receptor. They directly quantify the affinity of a compound for the receptor.
-
Functional Assays: These assays measure a downstream cellular response following receptor activation. For MCHR1, common functional assays include measuring changes in intracellular calcium or cAMP levels. These are crucial for identifying antagonists that can block the physiological effects of MCH.
The workflow involves primary screening to identify active compounds, followed by dose-response confirmation to determine potency (e.g., IC50 or Ki) and eliminate false positives. Hits are then subjected to further characterization.
In Vitro Lead Optimization
Confirmed hits from HTS undergo a rigorous lead optimization phase. This iterative process involves chemical synthesis of analogs and detailed pharmacological characterization to improve potency, selectivity, and drug-like properties (ADME/Tox).
A. Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for MCHR1.
-
Objective: To measure the displacement of a radiolabeled MCHR1 ligand by a test compound.
-
Materials:
-
Membranes from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-[Phe13, Tyr19]-MCH or a suitable small molecule radioligand.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.
-
Test compounds and a non-labeled MCH peptide for non-specific binding determination.
-
GF/C filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, cell membranes (e.g., 5-10 µg protein/well), radioligand (at a concentration near its Kd, e.g., 0.1 nM), and the test compound.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate IC50 values from the competition curves and convert to Ki using the Cheng-Prusoff equation.
-
B. Calcium Mobilization Assay
This functional assay measures a compound's ability to block MCH-induced increases in intracellular calcium.
-
Objective: To determine the functional antagonist potency (IC50) of a test compound.
-
Materials:
-
Cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10-20 mM HEPES.
-
MCH peptide.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate MCHR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonist compound to the cell plate and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add an agonist (MCH) at a concentration that produces ~80% of the maximal response (EC80, e.g., 12 nM) and immediately record the change in fluorescence over time.
-
The peak fluorescence intensity reflects the intracellular calcium concentration.
-
Generate dose-response curves for the antagonist's inhibition of the MCH response to determine IC50 values.
-
A critical part of optimization is ensuring selectivity and a favorable safety profile.
-
hERG Channel Liability: Due to structural similarities between many MCHR1 antagonists and hERG blockers, early screening for hERG activity is essential to mitigate the risk of cardiotoxicity.
-
CYP450 Inhibition: Assays against major cytochrome P450 enzymes are performed to predict potential drug-drug interactions.
-
ADME Profiling: Early assessment of properties like metabolic stability (microsomal stability assay), permeability (e.g., Caco-2 assay), and solubility is crucial for developing orally bioavailable drugs.
The table below summarizes the in vitro profiles of several well-characterized MCHR1 antagonists.
| Compound | MCHR1 Binding (Ki, nM) | MCHR1 Functional Antagonism (IC50, nM) | Species | Reference |
| SNAP-7941 | 2.6 | 15.7 (cAMP) | Human | |
| GW803430 | ~0.05 (pIC50=9.3) | N/A | Human | |
| AMG 076 | 0.6 | 1.2 (Ca2+) | Human | |
| ATC0065 | N/A | 15.7 | Human | |
| BMS-819881 | 7.0 | N/A | Rat |
Data compiled from multiple sources. Assay conditions may vary.
In Vivo Evaluation
Promising leads with good in vitro profiles are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.
The goal is to identify compounds with adequate oral bioavailability and central nervous system (CNS) penetration, as MCHR1 is primarily a CNS target. PK studies determine key parameters like Cmax, Tmax, AUC, and half-life.
A. Obesity Models
The most common model is the diet-induced obese (DIO) mouse or rat. Animals are fed a high-fat diet for several weeks to induce an obese phenotype.
-
Protocol Outline:
-
Induce obesity in rodents using a high-fat diet.
-
Administer the MCHR1 antagonist chronically (e.g., daily oral gavage for 2-4 weeks).
-
Monitor key endpoints:
-
Food Intake: Measured daily.
-
Body Weight: Measured daily or several times per week.
-
Body Composition: Assessed at the end of the study to determine effects on fat mass versus lean mass.
-
Metabolic Parameters: Plasma levels of glucose, insulin, leptin, and cholesterol are often measured.
-
-
A pair-fed control group is often included to distinguish between effects on body weight due to reduced food intake versus increased energy expenditure.
-
B. Anxiety and Depression Models
MCHR1 antagonists have also shown efficacy in models of anxiety and depression.
-
Forced Swim Test (Depression): Measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. Antidepressants decrease immobility time.
-
Elevated Plus Maze (Anxiety): Assesses the animal's tendency to explore open, elevated arms versus enclosed arms. Anxiolytics increase the time spent in the open arms.
-
Marble Burying Test (Anxiety): Measures repetitive and compulsive-like behavior. Anxiolytics reduce the number of marbles buried by the animal.
The table below highlights the effects of MCHR1 antagonists in rodent models of obesity.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| SNAP-7941 | DIO Rats | Chronic daily admin. | Reduced body weight gain by 26% after 4 weeks. | |
| GW803430 | DIO Rats | 1-3 mg/kg, p.o. for 14 days | Dose-dependent decrease in food intake and body weight. | |
| Peptidic Antagonist | DIO Mice | Chronic ICV infusion | Completely suppressed body weight gain; reduced food intake by 14%. |
Conclusion
The identification and optimization of MCHR1 antagonists is a complex, multi-faceted process that integrates high-throughput screening, detailed in vitro pharmacological profiling, and robust in vivo efficacy testing. While MCHR1 remains a highly attractive target for treating obesity and potentially mood disorders, significant hurdles, particularly hERG-related cardiotoxicity, have impeded clinical success. Future success in this area will depend on the early integration of safety and ADME assays into the optimization workflow to identify potent, selective, and safe clinical candidates. The detailed methodologies and strategic workflows outlined in this guide provide a framework for navigating the challenges of MCHR1 drug discovery.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Anxiolytic Potential of MCHR1 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanin-concentrating hormone (MCH) system, and specifically the MCH receptor 1 (MCHR1), has emerged as a promising target for the development of novel anxiolytic therapeutics. MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, stress, and emotion.[1][2] Preclinical evidence strongly suggests that antagonism of MCHR1 produces anxiolytic-like effects across a range of rodent models of anxiety. This technical guide provides an in-depth overview of the anxiolytic potential of MCHR1 antagonism, focusing on quantitative data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways.
MCHR1 Signaling Pathways
MCHR1 is coupled to inhibitory G-proteins (Gαi/o) and Gq proteins (Gαq).[3][4] Activation of these pathways by the endogenous ligand MCH leads to a cascade of intracellular events that are thought to contribute to anxiogenic responses. Conversely, antagonism of MCHR1 blocks these downstream signals, resulting in anxiolytic effects.
MCHR1-Gαi/o Signaling Pathway
Activation of the Gαi/o pathway by MCH binding to MCHR1 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The antagonism of this pathway is a key mechanism for the anxiolytic effects of MCHR1 antagonists.
MCHR1-Gαi/o signaling cascade.
MCHR1-Gαq Signaling Pathway
Upon MCH binding, MCHR1 can also activate the Gαq pathway, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium levels. This pathway is also implicated in the anxiety-related responses mediated by MCH.
MCHR1-Gαq signaling cascade.
Quantitative Data on Anxiolytic Effects of MCHR1 Antagonists
Numerous preclinical studies have demonstrated the anxiolytic efficacy of various MCHR1 antagonists. The following tables summarize the key quantitative findings from these studies.
| MCHR1 Antagonist | Animal Model | Species | Dose | Route of Administration | Key Anxiolytic Effect | Reference |
| SNAP-94847 | Light/Dark Box | Mouse (BALB/cJ) | 20 mg/kg | p.o. | Significant increase in time spent in the light compartment after acute and chronic administration. | |
| Novelty Suppressed Feeding | Mouse (129S6/SvEvTac) | 20 mg/kg | p.o. | Significant reduction in latency to feed after acute and chronic administration. | ||
| Elevated Plus Maze | Rat (Wistar) | Not specified | Intranasal | Decrease in time spent in closed arms. | ||
| GW803430 | Marble Burying | Mouse | 3, 10, 30 mg/kg | p.o. | Potent dose-dependent decrease in the number of marbles buried. | |
| Social Recognition | Rat | 10.0-80.0 mg/kg | i.p. | Dose-dependently enhanced social recognition. | ||
| SNAP-7941 | Social Interaction | Rat | 2.5-40.0 mg/kg | i.p. | Anxiolytic properties observed in the Vogel conflict test. | |
| Maternal Separation-Induced Vocalization | Guinea Pig | 3, 10, 30 mg/kg | p.o. | Significant decrease in vocalizations. | ||
| ATC0175 | Elevated Plus Maze | Rat | Not specified | Not specified | Reversed swim stress-induced anxiety. | |
| Stress-Induced Hyperthermia | Mouse | Not specified | Not specified | Anxiolytic effects observed. | ||
| Social Interaction | Rat | Not specified | Not specified | Increased social interaction between unfamiliar rats. | ||
| Maternal Separation-Induced Vocalization | Guinea Pig | Not specified | Not specified | Reduced separation-induced vocalizations. | ||
| TPI 1361-17 | Elevated Plus Maze | Mouse | Not specified | i.c.v. | Potent anxiolytic effects observed. | |
| Light/Dark Transition Test | Mouse | Not specified | i.c.v. | Exerted potent anxiolytic effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key behavioral assays used to evaluate the anxiolytic potential of MCHR1 antagonists.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Dimensions for rats: arms are typically 50 cm long and 10 cm wide, with closed arms having 40-50 cm high walls.
-
Dimensions for mice: arms are typically 30 cm long and 5 cm wide, with closed arms having 15 cm high walls.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the MCHR1 antagonist or vehicle control at the appropriate time before testing, depending on the route of administration and compound pharmacokinetics.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Experimental workflow for the Elevated Plus Maze test.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (typically 1/3 of the box) and a large, brightly illuminated compartment (typically 2/3 of the box).
-
An opening connects the two compartments, allowing the animal to move freely between them.
-
The light intensity in the light compartment is a critical parameter and should be standardized.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer the MCHR1 antagonist or vehicle control at the appropriate time before the test.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
-
Cleaning: Clean the apparatus thoroughly between each animal.
Experimental workflow for the Light-Dark Box test.
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.
Apparatus:
-
An open-field arena, typically with controlled lighting conditions.
-
The size of the arena may vary, but it should be large enough to allow for free movement and social investigation.
Procedure:
-
Habituation: Individually habituate the animals to the testing arena for a set period on the days preceding the test.
-
Pairing: On the test day, pair the experimental animal with an unfamiliar partner of the same sex and strain. The partner animal is typically untreated.
-
Drug Administration: Administer the MCHR1 antagonist or vehicle control to the experimental animal prior to the test session.
-
Testing:
-
Place the pair of animals in the arena and allow them to interact for a 5-10 minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the total time the experimental animal spends in active social interaction with the partner. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
An increase in the duration of social interaction is indicative of an anxiolytic effect.
-
-
Cleaning: Clean the arena thoroughly between each pair of animals.
Conclusion
The body of preclinical evidence strongly supports the anxiolytic potential of MCHR1 antagonism. A variety of structurally distinct MCHR1 antagonists have demonstrated efficacy in multiple rodent models of anxiety. The underlying mechanism of action is believed to involve the blockade of MCH-induced signaling through both Gαi/o and Gαq pathways in key brain regions regulating emotion. The consistent anxiolytic-like profile of MCHR1 antagonists, as demonstrated by the quantitative data and experimental protocols outlined in this guide, positions MCHR1 as a compelling target for the development of novel pharmacotherapies for anxiety disorders. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this approach in humans.
References
- 1. The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Melanin-Concentrating Hormone Receptor 1 (MCHR1) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), focusing on its expression, localization, and signaling pathways within the Central Nervous System (CNS). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes to support ongoing research and drug development efforts.
Introduction to MCHR1
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, mood, and other physiological processes.[1][2] It is the primary receptor for the neuropeptide melanin-concentrating hormone (MCH) in rodents.[3][4] MCH is predominantly synthesized in the lateral hypothalamus and zona incerta, with neurons projecting to numerous areas throughout the brain.[5] The widespread distribution of MCHR1 throughout the CNS corresponds with the diverse functions attributed to the MCH system.
MCHR1 Expression and Localization in the CNS
MCHR1 is widely expressed in the brains of rats, mice, and primates. Its distribution aligns with MCH projection fields, suggesting it mediates most of the physiological actions of MCH in mammals.
Regional Distribution
Studies using techniques such as in situ hybridization and immunohistochemistry have revealed high levels of MCHR1 expression in several key brain regions:
-
Hypothalamus: High levels of MCHR1 are found in the ventromedial, dorsomedial, and arcuate nuclei, regions known to be critical for the regulation of feeding behavior.
-
Limbic System: Strong expression is detected in the hippocampus, amygdala, and nucleus accumbens shell, areas implicated in stress, emotion, motivation, and reward.
-
Cortex: Widespread expression is observed throughout the cerebral cortex.
-
Other Regions: Significant expression is also found in the olfactory bulb, striatum, midline thalamic nuclei, and various midbrain areas.
Subcellular Localization
A notable feature of MCHR1 is its localization to the primary cilia of neurons. The primary cilium is a sensory organelle that detects extracellular signals. The concentration of MCHR1 in this subcellular compartment suggests a role in non-synaptic "volume" transmission, where it senses freely diffusing neurochemical messengers in the extracellular space.
Quantitative Analysis of MCHR1 Expression and Binding
Quantitative data from various studies provide insights into the expression levels and binding affinities of MCHR1 in the CNS.
MCHR1 mRNA Expression Levels
The following table summarizes the relative mRNA expression levels of MCHR1 in different mouse brain regions, as determined by quantitative real-time PCR (qPCR).
| Brain Region | Mean Ct Value | Relative Expression Notes | Reference |
| Brain (whole) | 26.4 | Positive control, highest expression | |
| Hypothalamus | - | High expression, upregulated in CTA | |
| Brain Stem | - | Upregulated in CTA | |
| Amygdala | - | Trend towards upregulation in CTA | |
| Lung | 35.5 | Low expression | |
| Spleen | 38.5 | No expression (negative control) |
CTA: Conditioned Taste Aversion
Radioligand Binding Affinity
Radioligand binding assays have been used to determine the affinity of MCH and its antagonists for MCHR1.
| Ligand | Receptor | Cell Line | Kd (nM) | Ki (nM) | Bmax (nmol/g protein) | Reference |
| 125I-labeled MCH | MCHR1 | HEK293 | 3.1 ± 0.4 | - | ~1.6 | |
| 125I-labeled MCH | MCHR2 | HEK293 | 9.6 ± 0.5 | - | ~1.6 | |
| NBI-A (antagonist) | FL-MCHR1 | HEK293 | - | 2.7 ± 0.3 | - | |
| NBI-A (antagonist) | FL-MCHR1-T255A | HEK293 | - | 43.97 ± 12.68 | - |
MCHR1 Signaling Pathways
MCHR1 is a versatile receptor that couples to multiple G-protein subtypes, including Gi, Go, and Gq, to initiate diverse intracellular signaling cascades.
-
Gi/o Coupling: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This pathway is also involved in the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
-
Gq Coupling: Coupling to Gq proteins activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.
These signaling pathways are integral to the various physiological functions mediated by MCHR1, including the regulation of neuronal excitability, gene expression, and synaptic plasticity.
Figure 1: MCHR1 Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MCHR1 expression and localization in the CNS.
Immunohistochemistry (IHC) for MCHR1 Detection
This protocol outlines the steps for detecting MCHR1 protein in brain tissue sections.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Sucrose solutions (20% in PBS)
-
Cryostat or freezing microtome
-
0.3% Hydrogen peroxide
-
Normal donkey serum (NDS)
-
Primary antibody: Rabbit anti-MCHR1 (e.g., Invitrogen PA5-24182)
-
Biotinylated secondary antibody (e.g., anti-rabbit IgG)
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 20% sucrose in PBS until it sinks.
-
Cut 30 µm coronal sections using a freezing microtome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Quench endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in PBS for 30 minutes.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating sections in a solution containing 3% normal donkey serum (NDS) in PBS with 0.3% Triton X-100 for 1 hour at room temperature.
-
Incubate sections with the primary antibody (rabbit anti-MCHR1, diluted 1:1000 in blocking solution) for 48 hours at 4°C.
-
Wash sections three times in PBS.
-
Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Visualize the signal by incubating sections in DAB solution until the desired staining intensity is reached.
-
Mount sections on slides, dehydrate, and coverslip.
-
In Situ Hybridization (ISH) for MCHR1 mRNA Detection
This protocol describes the detection of MCHR1 mRNA in brain tissue.
Materials:
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled MCHR1 riboprobe
-
Stringency wash buffers (SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Probe Synthesis:
-
Synthesize a DIG-labeled antisense RNA probe for MCHR1 using an in vitro transcription kit.
-
-
Tissue Preparation:
-
Prepare frozen brain sections (14-20 µm) on coated slides.
-
-
Prehybridization:
-
Fix sections in 4% PFA.
-
Treat with Proteinase K to improve probe penetration.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Dehydrate through a series of ethanol washes.
-
-
Hybridization:
-
Apply the DIG-labeled probe (diluted in hybridization buffer) to the sections.
-
Incubate overnight at 65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Perform a series of stringency washes with SSC buffers at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block with a blocking solution.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Signal Development:
-
Incubate sections in NBT/BCIP solution in the dark until a colored precipitate forms.
-
Stop the reaction by washing in water.
-
Counterstain if desired, dehydrate, and coverslip.
-
Radioligand Binding Assay for MCHR1
This protocol details the measurement of ligand binding to MCHR1 in brain membrane preparations.
Materials:
-
Brain tissue
-
Homogenization buffer
-
Radioligand (e.g., 125I-labeled MCH)
-
Binding buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6)
-
Non-specific binding competitor (unlabeled MCH)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine protein concentration.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation (e.g., 10 µg protein), radioligand at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).
-
Incubate for a defined period (e.g., 1 hour) at a specific temperature to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying MCHR1 in the CNS.
Figure 2: Experimental Workflow for MCHR1 Studies.
Conclusion
This technical guide provides a comprehensive overview of MCHR1 in the CNS, from its molecular signaling to its system-level expression and methods for its study. The widespread distribution and complex signaling of MCHR1 underscore its importance in a variety of neurological functions. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of targeting the MCH-MCHR1 system for a range of disorders, including obesity and mood disorders.
References
- 1. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MCHR1 Antagonist Protocol for Diet-Induced Obese Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, and its receptor, MCHR1, has emerged as a promising target for the development of anti-obesity therapeutics. Antagonism of MCHR1 has been shown to reduce body weight and improve metabolic parameters in preclinical models of diet-induced obesity (DIO). These application notes provide detailed protocols for the use of MCHR1 antagonists in DIO mouse models, guidance on data interpretation, and visualization of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of MCHR1 Antagonists in DIO Mice
The following tables summarize the quantitative effects of various MCHR1 antagonists on key metabolic parameters in diet-induced obese mice, as reported in the scientific literature.
| MCHR1 Antagonist | Mouse Strain | Diet | Treatment Duration | Dose | Route | Body Weight Change | Food Intake Change | Reference |
| GW803430 | C57BL/6J | High-Fat Diet | 30 days | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction | Significant reduction | [1][2][3] |
| SNAP-94847 | Sprague-Dawley Rats, BALB/c & CD-1 Mice | High-Fat Diet | 21 days | 20 mg/kg/day | Intraperitoneal | Not specified for obesity model | Not specified for obesity model | [4][5] |
| Peptide Antagonist | C57BL/6J | High-Fat Diet | 4 weeks | 7.5 µ g/day | ICV | ~21% loss vs. 6% gain in vehicle | Not the primary driver of weight loss | |
| AZD1979 | C57BL/6J | High-Fat Diet | Not specified | Not specified | Not specified | Dose-dependent reduction | Initial decrease |
| MCHR1 Antagonist | Effect on Plasma Parameters | Reference |
| GW803430 | Reduced leptin and triglycerides. No effect on insulin or nonesterified fatty acids. | |
| Peptide Antagonist | Significant reductions in serum leptin and insulin. | |
| AZD1979 | Improved homeostasis model assessment-index of insulin sensitivity. |
MCHR1 Signaling Pathway
Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of MCHR1 by its endogenous ligand, MCH, initiates downstream signaling cascades that ultimately influence appetite and energy expenditure.
-
Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gq Coupling: The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).
-
Downstream Effects: These signaling events can lead to the modulation of various cellular processes, including the activation of the extracellular signal-regulated kinase (ERK) pathway.
Experimental Workflow for MCHR1 Antagonist Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an MCHR1 antagonist in a diet-induced obese mouse model.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 42-60% kcal from fat (e.g., Research Diets D12492 or similar)
-
Standard chow diet (for control group)
-
Animal caging with appropriate enrichment
Procedure:
-
Upon arrival, acclimate mice for at least one week to the facility conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Randomize mice into two groups: control (standard diet) and DIO (HFD).
-
House mice individually or in small groups and provide the respective diets ad libitum for approximately 15 weeks.
-
Monitor body weight weekly to confirm the development of obesity in the HFD group. A significant difference in body weight between the HFD and control groups is expected.
-
Ensure fresh diet is provided regularly (e.g., twice a week) to prevent spoilage, especially for the HFD.
MCHR1 Antagonist Preparation and Administration
Objective: To prepare and administer the MCHR1 antagonist to the DIO mice.
A. Oral Gavage (e.g., for GW803430)
Materials:
-
MCHR1 antagonist (e.g., GW803430)
-
Vehicle (e.g., 0.5% methylcellulose or as specified for the compound)
-
Oral gavage needles (18-20 gauge, with a rounded tip for mice)
-
Syringes (1 mL)
-
Balance
Procedure:
-
Calculate the required dose of the MCHR1 antagonist based on the mean body weight of the treatment group (e.g., 3, 10, 30 mg/kg).
-
Prepare a homogenous suspension of the antagonist in the chosen vehicle. Sonication may be required to ensure proper suspension.
-
Administer the antagonist or vehicle to the mice via oral gavage once daily for the duration of the study (e.g., 30 days).
-
The volume administered should not exceed 10 ml/kg body weight.
-
Ensure proper technique to avoid aspiration or injury to the esophagus.
B. Intraperitoneal (IP) Injection (e.g., for SNAP-94847)
Materials:
-
MCHR1 antagonist (e.g., SNAP-94847)
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
-
Sterile syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Calculate the required dose of the MCHR1 antagonist (e.g., 20 mg/kg).
-
Dissolve the antagonist in the appropriate vehicle. Ensure the solution is sterile.
-
Administer the antagonist or vehicle to the mice via IP injection. The injection site is typically the lower right quadrant of the abdomen.
-
The injection volume should be less than 10 ml/kg.
-
Administer daily for the specified treatment period (e.g., 21 days).
Metabolic Phenotyping
Objective: To assess the effects of the MCHR1 antagonist on key metabolic parameters.
A. Body Weight and Food Intake
Procedure:
-
Measure the body weight of each mouse at least weekly throughout the study.
-
Measure food intake daily or several times a week by weighing the remaining food in the hopper. Account for any spillage.
B. Glucose Tolerance Test (GTT)
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or IP injection.
-
Measure blood glucose at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess glucose tolerance.
C. Plasma Parameter Analysis
Procedure:
-
At the end of the study, collect blood from the mice (e.g., via cardiac puncture under terminal anesthesia).
-
Process the blood to obtain plasma or serum.
-
Use commercially available ELISA kits to measure the concentrations of insulin, leptin, triglycerides, and other relevant metabolites.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the therapeutic potential of MCHR1 antagonists in diet-induced obese mouse models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel treatments for obesity and related metabolic disorders.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. mmpc.org [mmpc.org]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of MCHR1 Antagonists in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, food intake, and mood.[1][2][3] Its effects are mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[4][5] In rodents, MCHR1 is the sole functional MCH receptor. Antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity and depression. In vivo studies in rats are critical for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel MCHR1 antagonists. It is crucial for these antagonists to penetrate the brain to exert their effects on food intake and body weight.
These application notes provide a comprehensive overview of the in vivo dosing and administration of MCHR1 antagonists in rats, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Data Presentation: In Vivo Efficacy of MCHR1 Antagonists in Rats
The following tables summarize the quantitative data from various studies on the in vivo effects of different MCHR1 antagonists in rat models.
Table 1: Effects of GW803430 on Food Intake and Body Weight in Diet-Induced Obese (DIO) Rats
| Dose (mg/kg, p.o.) | Administration Duration | Key Findings | Reference |
| 0.1 | 14 days | Slight, non-significant reduction in cumulative food intake and body weight. Significant decrease in daily food consumption. | |
| 1 | 14 days | Significant reduction in daily and cumulative food intake. Substantial decrease in body weight. | |
| 3 | 14 days | Robust and dose-dependent decrease in food intake and body weight. Similar efficacy to the 1 mg/kg dose. | |
| 10 | Not specified | Active in the tail suspension test, suggesting antidepressant-like effects. | |
| 30 | 2-3 weeks | Significantly reduced submissive behaviors, indicating potential antidepressant onset. |
Table 2: Effects of GW803430 on Sucrose Self-Administration and Food Intake in Wistar Rats
| Dose (mg/kg, i.p.) | Experimental Model | Key Findings | Reference |
| 3 | Sucrose self-administration | Reduced sucrose-reinforced lever pressing. Attenuated food intake in rats with intermittent access to sucrose. | |
| 10 | Sucrose self-administration | Reduced sucrose-reinforced lever pressing. Attenuated food intake in rats with intermittent access to sucrose. | |
| 30 | Sucrose self-administration | Reduced sucrose-reinforced lever pressing. Attenuated food intake in rats with intermittent access to sucrose. |
Table 3: Effects of SNAP-7941 on Anxiety and Depression Models in Rats
| Dose (mg/kg) | Route of Administration | Experimental Model | Key Findings | Reference |
| 3, 10, 30 | Oral | Forced-swim test | Significantly decreased immobility time, similar to fluoxetine. | |
| 3, 10, 30 | Not specified | Social-interaction test | Significantly increased social interaction time, comparable to chlordiazepoxide. | |
| 10 (chronic) | i.p. | Diet-induced obesity | Gained 26% less weight compared to vehicle-treated rats. |
Table 4: Effects of Other MCHR1 Antagonists in Rats
| Antagonist | Dose | Route of Administration | Experimental Model | Key Findings | Reference |
| SNAP 94847 | Not specified | Systemic injections | High-fat food-reinforced operant responding | Decreased high-fat food-reinforced operant responding and MCH-induced reinstatement of food-seeking behaviors. | |
| TPI 1361-17 | Not specified | Acute injection | Cocaine self-administration | Decreased cocaine self-administration and cue- and cocaine-induced reinstatement. | |
| S38151 | 30 and 50 nmol | Intracerebroventricular (ICV) | MCH-induced feeding | Completely blocked MCH-induced food intake for 6 hours. | |
| Unnamed Antagonist (A) | 10 µg | 3rd ventricle injection | MCH-induced feeding | Blocked MCH-stimulated food intake. Reduced intake of highly palatable food. |
Experimental Protocols
Diet-Induced Obesity (DIO) Rat Model for Efficacy Testing
This protocol is designed to evaluate the effect of MCHR1 antagonists on food intake and body weight in a clinically relevant model of obesity.
a. Animal Model:
-
Species: Male Long-Evans or Sprague-Dawley rats are commonly used.
-
Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, characterized by a significant increase in body weight compared to chow-fed controls.
b. MCHR1 Antagonist Administration:
-
Formulation: The antagonist is typically formulated in a vehicle suitable for the chosen route of administration. A common oral gavage vehicle is 10% acacia with 0.15% saccharin and 1% lactic acid. For intraperitoneal injections, the vehicle can be a solution of saline with a solubilizing agent like Tween 80.
-
Dosing: The compound is administered once daily, typically by oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses can range from 0.1 to 30 mg/kg, depending on the potency and pharmacokinetic properties of the antagonist.
-
Duration: Chronic studies usually last for 14 to 30 days to observe sustained effects on body weight.
c. Measurements:
-
Food and Water Intake: Measured daily by weighing the remaining food and water.
-
Body Weight: Recorded daily or on alternate days.
-
Body Composition: Assessed at the beginning and end of the study using techniques like Dual-Energy X-ray Absorptiometry (DXA) to measure fat and lean mass.
Operant Conditioning for Food Reward
This protocol assesses the impact of MCHR1 antagonists on the motivational aspects of food consumption.
a. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
b. Training:
-
Rats are trained to press a lever to receive a highly palatable food reward, such as a sucrose solution or high-fat pellets, under a specific schedule of reinforcement (e.g., fixed ratio or progressive ratio).
c. MCHR1 Antagonist Administration:
-
Dosing: The antagonist is administered systemically (e.g., i.p.) at doses typically ranging from 3 to 30 mg/kg prior to the operant session.
d. Measurements:
-
Lever Presses: The number of presses on the active and inactive levers is recorded to assess motivation and seeking behavior.
-
Reward Consumption: The amount of the palatable food consumed is measured.
-
Reinstatement: Cue- or stress-induced reinstatement of food-seeking behavior can also be evaluated after a period of extinction.
Behavioral Models for Anxiety and Depression
These protocols are used to evaluate the anxiolytic and antidepressant-like effects of MCHR1 antagonists.
a. Forced-Swim Test (for antidepressant-like effects):
-
Procedure: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of behavioral despair.
-
Dosing: The MCHR1 antagonist (e.g., SNAP-7941 at 3, 10, or 30 mg/kg, p.o.) is administered prior to the test.
b. Social Interaction Test (for anxiolytic-like effects):
-
Procedure: Two unfamiliar male rats are placed in a neutral arena, and the time they spend in active social interaction is measured.
-
Dosing: The antagonist (e.g., SNAP-7941 at 3, 10, or 30 mg/kg) is administered before the interaction session.
Mandatory Visualizations
MCHR1 Signaling Pathway
The MCH receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to multiple G proteins, including Gαi/o and Gαq, to activate diverse intracellular signaling pathways. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Coupling to Gαq activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Both pathways can ultimately modulate the activity of the mitogen-activated protein kinase (MAPK/ERK) cascade.
Caption: MCHR1 receptor signaling cascade in a typical mammalian cell.
Experimental Workflow for In Vivo MCHR1 Antagonist Studies in Rats
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an MCHR1 antagonist in a rat model of diet-induced obesity.
Caption: A generalized experimental workflow for preclinical evaluation of MCHR1 antagonists.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of MCHR1 Antagonists
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. The following sections provide detailed experimental protocols and data presentation formats to ensure robust and reproducible studies.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1][2] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[3] In rodents, only MCHR1 is expressed, making them a suitable model for preclinical studies.[4][5] MCHR1 antagonists have been investigated as potential therapeutics for obesity, anxiety, and depression. A critical challenge in developing MCHR1 antagonists is their potential for cardiotoxicity due to off-target binding to the hERG channel, which shares structural similarities with the MCHR1 binding site. Therefore, a comprehensive preclinical evaluation must include both efficacy and safety assessments.
MCHR1 Signaling Pathways
MCHR1 is a GPCR that couples to inhibitory (Gαi) and Gq (Gαq) G proteins. Upon activation by MCH, MCHR1 initiates two primary signaling cascades:
-
Gαi-mediated pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), respectively. Downstream of these events, an increase in the phosphorylation of extracellular signal-regulated kinase (ERK) can be observed.
A diagram of the MCHR1 signaling pathway is provided below.
Experimental Workflow
A general workflow for the preclinical evaluation of MCHR1 antagonists is depicted below. This process begins with in vitro characterization, followed by in vivo efficacy and safety studies.
In Vitro Assays
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for MCHR1.
Protocol:
-
Cell Culture: Use a stable cell line expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate cell membranes with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-S36057) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
| Parameter | Description |
| Cell Line | HEK293-hMCHR1 |
| Radioligand | [¹²⁵I]-S36057 |
| Non-specific Binding | Determined in the presence of a high concentration of a known MCHR1 antagonist. |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
Functional Assays
Objective: To assess the antagonist's ability to block MCH-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Plate MCHR1-expressing cells in a multi-well plate.
-
Pre-treatment: Pre-incubate cells with the test compound.
-
Stimulation: Stimulate the cells with an MCH agonist in the presence of forskolin (to elevate basal cAMP levels).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC₅₀ of the antagonist in reversing the MCH-mediated inhibition of cAMP.
Objective: To evaluate the antagonist's effect on MCH-induced intracellular calcium release.
Protocol:
-
Cell Culture and Dye Loading: Load MCHR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-treatment: Pre-incubate cells with the test compound.
-
Stimulation: Add an MCH agonist to the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ of the antagonist in blocking the MCH-induced calcium signal.
| Assay | Cell Line | Agonist | Detection Method |
| cAMP Accumulation | HEK293-hMCHR1 | MCH + Forskolin | HTRF |
| Calcium Mobilization | CHO-hMCHR1 | MCH | Fluorescence (Fluo-4) |
In Vitro Safety: hERG Channel Assay
Objective: To assess the potential for cardiotoxicity by measuring the compound's inhibitory activity on the hERG potassium channel.
Protocol:
-
Cell Line: Use a cell line stably expressing the hERG channel.
-
Electrophysiology: Employ automated patch-clamp electrophysiology to measure hERG channel currents.
-
Compound Application: Apply varying concentrations of the test compound to the cells.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition.
In Vivo Studies
Animal Models
-
Rodents: C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Diet-Induced Obesity (DIO) Model: Animals are fed a high-fat diet for an extended period to induce obesity.
-
MCHR1 Knockout (KO) Mice: Used to confirm that the observed effects of the antagonist are mediated through MCHR1.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist.
Protocol:
-
Dosing: Administer the compound to animals via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Studies
Objective: To evaluate the antagonist's effect on food consumption and body weight.
Protocol:
-
Acclimation: Acclimate DIO animals to individual housing and measurement procedures.
-
Dosing: Administer the antagonist or vehicle daily for a specified period (e.g., 14-28 days).
-
Measurements: Record daily food intake and body weight.
-
Data Analysis: Compare the changes in food intake and body weight between the treated and vehicle groups.
| Animal Model | Duration | Key Endpoints |
| Diet-Induced Obese Rats | 14 days | Cumulative food intake, body weight change |
| Diet-Induced Obese Mice | 28 days | Food intake, body weight, fat mass |
Objective: To assess the anxiolytic and antidepressant-like effects of the antagonist.
Protocols:
-
Elevated Plus-Maze (Anxiety): Measures the time spent in the open arms of the maze. Anxiolytic compounds increase this time.
-
Marble Burying (Anxiety): Measures the number of marbles buried by the animal. Anxiolytics reduce this number.
-
Forced Swim Test (Depression): Measures the duration of immobility when the animal is placed in a container of water. Antidepressants decrease immobility time.
-
Tail Suspension Test (Depression): Similar to the forced swim test, it measures immobility when the animal is suspended by its tail.
| Behavioral Test | Animal | Endpoint | Expected Effect of Antagonist |
| Elevated Plus-Maze | Mouse/Rat | Time in open arms | Increase |
| Marble Burying | Mouse | Number of marbles buried | Decrease |
| Forced Swim Test | Mouse | Immobility time | Decrease |
| Tail Suspension Test | Mouse | Immobility time | Decrease |
Target Engagement
Objective: To confirm that the antagonist reaches and binds to MCHR1 in the central nervous system.
Protocol (Ex Vivo Autoradiography):
-
Dosing: Administer the antagonist to animals.
-
Brain Extraction: Euthanize the animals at the time of expected peak brain concentration and extract the brains.
-
Sectioning and Incubation: Prepare brain sections and incubate them with a radiolabeled MCHR1 ligand.
-
Imaging: Expose the sections to a phosphor screen or film to visualize the distribution of the radioligand.
-
Data Analysis: Quantify the reduction in radioligand binding in specific brain regions in the antagonist-treated group compared to the vehicle group.
References
Application Notes and Protocols for Studying Reward Pathways and Addiction with MCHR1 Antagonists
Introduction
The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its primary receptor in mammals, the MCH receptor 1 (MCHR1), is a key regulator of energy homeostasis and feeding behavior. MCHR1, a G-protein coupled receptor (GPCR), is densely expressed in brain regions critical for reward and motivation, such as the nucleus accumbens shell (NAcSh). In the NAcSh, MCHR1 is co-expressed with dopamine D1 and D2 receptors, suggesting a direct interaction with the dopamine system, which is central to the rewarding properties of drugs of abuse. Research indicates that the MCH system modulates the intake of and motivation for rewarding substances, including alcohol, nicotine, and cocaine. Consequently, MCHR1 antagonists, which block the action of MCH at its receptor, have emerged as valuable pharmacological tools for investigating the neural circuits of reward and for evaluating potential therapeutic strategies for addiction.
Data Presentation: MCHR1 Antagonists
Several small molecule MCHR1 antagonists have been developed and characterized for both in vitro and in vivo research. Their efficacy is typically determined by their binding affinity (Ki or IC50) to the MCHR1 receptor and their ability to block MCH-induced functional responses. In behavioral models, the effective dose required to alter reward-related behaviors is a key parameter.
| Antagonist | Target | Assay Type | Value | Species | Application/Effect | Reference |
| GW803430 | MCHR1 | Behavioral | 3, 10, 30 mg/kg (i.p.) | Rat | Reduced sucrose self-administration & cue-induced reinstatement. | |
| MCHR1 | Behavioral | 3, 10, 30 mg/kg (i.p.) | Rat | Attenuated food intake in rats with intermittent sucrose access. | ||
| MCHR1 | Behavioral | Not specified | Mouse | Markedly decreased alcohol-induced Conditioned Place Preference (CPP). | ||
| MCHR1 | Behavioral | Not specified | Rat | Reduced alcohol self-administration during protracted abstinence. | ||
| MCHR1 | Behavioral | Low & High Doses | Rat | Dose-dependently attenuates nicotine-induced locomotion. | ||
| MQ1 | MCHR1 | Radioligand Binding | IC50: 2.2 nM | Human | Competitive binding against [125I]-MCH-(4-19). | |
| MCHR1 | cAMP Functional Assay | IC50: 1.6 nM | Human | Inhibition of MCH-stimulated Gαi signaling. | ||
| MCHR1 | β-arrestin Recruitment | IC50: 1.7 nM | Human | Inhibition of MCH-induced β-arrestin recruitment. | ||
| SNAP-94847 | MCHR1 | Structural Biology | High-affinity | Human | Used to solve the cryo-EM structure of the inactive-state MCHR1 |
Application of MCHR1 Antagonists in Sleep Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanin-concentrating hormone (MCH) system, primarily located in the lateral hypothalamus and zona incerta, plays a crucial role in regulating sleep-wake cycles, particularly in the promotion and maintenance of sleep. The MCH receptor 1 (MCHR1), a G-protein coupled receptor, is the primary mediator of MCH's effects in rodents. Antagonism of MCHR1 has emerged as a significant area of investigation for its potential therapeutic applications in sleep disorders characterized by excessive sleepiness or fragmented sleep. This document provides an overview of the application of MCHR1 antagonists in sleep disorder research, including their mechanism of action, effects on sleep architecture, and detailed protocols for preclinical evaluation.
Mechanism of Action: MCHR1 Signaling Pathway
MCHR1 is coupled to several G-proteins, primarily Gi/o and Gq. Upon binding of MCH, the receptor initiates a cascade of intracellular signaling events. Antagonism of MCHR1 blocks these downstream pathways, leading to a reduction in the sleep-promoting effects of MCH.
-
Gi/o Pathway: Activation of the Gi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. MCHR1 antagonists prevent this decrease, thereby promoting wakefulness.
-
Gq Pathway: MCH binding can also activate the Gq pathway, which stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. MCHR1 antagonists block this signaling cascade.
Application Notes and Protocols for Ex Vivo Autoradiography in MCHR1 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo autoradiography to determine the receptor occupancy of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. This powerful technique is crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of novel drug candidates targeting the MCHR1 system, which is implicated in the regulation of energy homeostasis, mood, and sleep.
Introduction to MCHR1 and Receptor Occupancy
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates signaling cascades primarily through Gi and Gq proteins.[1] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the extracellular signal-regulated kinase (ERK) pathway.[2][3] Given its role in modulating critical physiological processes, MCHR1 has emerged as a significant target for the development of therapeutics for obesity and psychiatric disorders.
Ex vivo receptor occupancy (RO) studies are a cornerstone in the preclinical development of MCHR1-targeting drugs. These assays quantify the engagement of a drug candidate with its target receptor in the brain at various doses. By administering a non-radiolabeled ("cold") drug to an animal and subsequently measuring the binding of a radiolabeled ligand to brain tissue sections, researchers can determine the percentage of receptors occupied by the drug. This information is vital for establishing dose-response relationships and predicting therapeutic efficacy.
MCHR1 Signaling Pathway
The binding of MCH to MCHR1 triggers a cascade of intracellular events. The primary signaling pathways are depicted in the diagram below.
Quantitative Data Presentation
The following tables summarize in vitro binding affinities and ex vivo receptor occupancy data for notable MCHR1 antagonists. This data is essential for comparing the potency and brain penetration of different compounds.
| Compound | Radioligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| SNAP-94847 | [³H]SNAP-7941 | In vitro Binding (mouse MCHR1) | Mouse | 2.2 | - | MedchemExpress |
| GW803430 | - | In vitro Binding | - | - | ~0.5 | MedchemExpress |
| Various Antagonists | - | In vitro Binding (human MCHR1) | Human | 2.6 - 65 | - | MedchemExpress |
| Compound | Dose | Route of Administration | Species | Brain Region | % Receptor Occupancy | ED₅₀ | Reference |
| SNAP-94847 | 30 mg/kg | i.p. | Rat | Brain | 30-90% | - | (David et al. 2007; Marsteller et al. 2009; Smith et al. 2009) |
| GW803430 | 1 and 3 mg/kg | p.o. | Rat | Brain | Effective doses correlated with anti-obesity activity | - | ResearchGate |
Experimental Protocols
A generalized yet detailed protocol for ex vivo autoradiography for MCHR1 receptor occupancy is provided below. This protocol can be adapted based on the specific radioligand and antagonist being studied.
I. Animal Dosing and Tissue Collection
-
Animal Model: Select an appropriate rodent model (e.g., male Wistar rats or C57BL/6 mice).
-
Drug Administration: Administer the MCHR1 antagonist (the "cold" drug) at various doses via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.
-
Time Course: Euthanize animals at a predetermined time point post-dosing, which should correspond to the peak brain exposure of the antagonist.
-
Tissue Harvesting: Rapidly decapitate the animal, and carefully dissect the brain.
-
Freezing: Snap-freeze the brain in isopentane cooled with dry ice (-40°C to -50°C) to prevent ice crystal formation.
-
Storage: Store the frozen brains at -80°C until sectioning.
II. Cryosectioning
-
Cryostat Temperature: Set the cryostat temperature to -16°C to -20°C.
-
Mounting: Mount the frozen brain onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Sectioning: Cut coronal brain sections at a thickness of 20 µm.
-
Slide Mounting: Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Storage: Store the slide-mounted sections in a desiccated environment at -80°C.
III. Radioligand Binding Assay
-
Radioligand Selection: Choose a suitable radioligand with high affinity and specificity for MCHR1 (e.g., [³⁵S]-labeled antagonist or [¹²⁵I]-labeled MCH analog).
-
Pre-incubation: Bring slides to room temperature and pre-incubate them in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes to remove endogenous ligands.
-
Incubation: Incubate the slides with the radioligand in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) for a sufficient time to reach equilibrium (typically 60-90 minutes at room temperature).
-
Total Binding: Incubate sections from vehicle-treated animals with the radioligand alone.
-
Nonspecific Binding: Incubate adjacent sections from vehicle-treated animals with the radioligand in the presence of a high concentration of a non-radiolabeled MCHR1 ligand (e.g., 1 µM of the "cold" antagonist being tested or MCH) to saturate the receptors.
-
-
Washing: After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) multiple times (e.g., 3 x 5 minutes) to remove unbound radioligand.
-
Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides under a stream of cool, dry air.
IV. Autoradiographic Imaging and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Imaging: After an appropriate exposure time (which can range from hours to days depending on the radioisotope and its activity), scan the imaging screen using a phosphor imager or develop the film.
-
Image Analysis:
-
Use densitometry software to quantify the optical density of the autoradiograms in specific brain regions of interest (e.g., hypothalamus, nucleus accumbens).
-
Convert the optical density values to radioactivity units (e.g., nCi/mg tissue) using the standard curve generated from the radioactive standards.
-
-
Calculation of Receptor Occupancy:
-
Specific Binding (Vehicle): Total Binding - Nonspecific Binding.
-
Specific Binding (Drug-treated): Binding in drug-treated animal - Nonspecific Binding.
-
% Receptor Occupancy: [1 - (Specific Binding (Drug-treated) / Specific Binding (Vehicle))] x 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in an ex vivo MCHR1 receptor occupancy study.
References
- 1. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative autoradiography of muscarinic cholinergic receptor binding in the rat brain: distinction of receptor subtypes in antagonist competition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiography of muscarinic cholinergic receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of MCHR1 Antagonists in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists in mice. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of MCHR1 antagonists in preclinical mouse models.
Introduction to MCHR1 and its Antagonists
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and emotional responses.[1] It exerts its effects by binding to two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2. In rodents, only MCHR1 is expressed, making it a key target for therapeutic intervention.[2][3] MCHR1 antagonists are compounds designed to block the activity of this receptor, thereby modulating the physiological effects of MCH.[1] Research has shown that MCHR1 antagonists can reduce appetite and food intake in animal models, suggesting their potential in managing obesity.[1] Additionally, these antagonists have demonstrated anxiolytic and antidepressant-like effects in preclinical studies.
MCHR1 Signaling Pathways
MCHR1 is a G-protein-coupled receptor that can couple with Gi and Gq proteins. Upon binding of MCH, MCHR1 initiates intracellular signaling cascades. The coupling with Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The coupling with Gq protein activates phospholipase C (PLC), leading to an increase in intracellular calcium levels and activation of the mitogen-activated protein kinase (MAPK) pathway. MCHR1 antagonists block these signaling pathways by preventing MCH from binding to the receptor.
Quantitative Data Summary
The following tables summarize the binding affinities and pharmacokinetic profiles of representative MCHR1 antagonists, as well as their effects on food intake and body weight in mice following oral gavage administration.
Table 1: In Vitro Binding Affinities of MCHR1 Antagonists
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| A novel MCHR1 antagonist | Mouse MCHR1 | 3.8 | 26.5 (functional assay) | |
| GW803430 | - | - | - | |
| SNAP-94847 | - | - | - | |
| BMS-819881 | Rat MCHR1 | 7 | - | |
| MCH-1 antagonist 1 | MCH-1 | 2.6 | - | |
| TC-MCH 7c | Human MCHR1 | 3.4 | 5.6 | |
| TC-MCH 7c | Mouse MCHR1 | 3.0 | - |
Table 2: Pharmacokinetic Parameters of an MCHR1 Antagonist in Mice
| Parameter | Value | Species/Strain | Dose (p.o.) | Reference |
| Brain/Plasma Ratio | 2.0 | Lean C57BL/6J mice | 30 mg/kg | |
| Plasma Level (2h post-dose) | 6.1 ± 0.4 µM | Lean C57BL/6J mice | 30 mg/kg | |
| Brain Level (2h post-dose) | 12.5 ± 1.7 nmol/g | Lean C57BL/6J mice | 30 mg/kg | |
| Plasma Level (15h post-dose) | 0.2 ± 0.1 µM | Lean C57BL/6J mice | 30 mg/kg |
Table 3: Effects of Oral Administration of MCHR1 Antagonists on Food Intake and Body Weight in Mice
| Antagonist | Dose (p.o.) | Duration | Effect on Food Intake | Effect on Body Weight | Mouse Model | Reference |
| GW803430 | 3 mg/kg | Acute | Reduced immobility in forced-swim test | - | Mice | |
| GW803430 | 3 and 10 mg/kg | Chronic | Reduced immobility in forced-swim test | - | Mice | |
| GW803430 | 30 mg/kg | 30 days | Reduced | Reduced | Diet-induced obese C57BL/6J mice | |
| A novel MCHR1 antagonist | 30 mg/kg | 3 days | No effect in MCHR1 KO mice | No effect in MCHR1 KO mice | MCHR1 knockout mice | |
| DABA-822 | 30 mg/kg (twice daily) | 2 weeks | No modulation | No modulation | IL-10 deficient mice |
Experimental Protocols
Protocol 1: Preparation of MCHR1 Antagonist Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of MCHR1 antagonists. A common vehicle is a suspension in a solution of sterile water with a small percentage of a suspending agent like Tween 80 and a viscosity-enhancing agent like methylcellulose.
Materials:
-
MCHR1 antagonist powder
-
Sterile distilled water
-
Tween 80
-
Methylcellulose
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
Procedure:
-
Calculate the required amount of MCHR1 antagonist based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution. A common vehicle consists of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile distilled water.
-
To prepare 10 mL of vehicle: Add 50 mg of methylcellulose and 20 µL of Tween 80 to 10 mL of sterile distilled water.
-
-
Vortex or stir the vehicle solution until the methylcellulose is fully dissolved and the solution is homogenous.
-
Weigh the calculated amount of MCHR1 antagonist powder and add it to the prepared vehicle.
-
Vortex the mixture vigorously to ensure a uniform suspension of the antagonist. If necessary, use a magnetic stirrer for continuous mixing.
-
Prepare the formulation fresh on the day of the experiment to ensure stability and uniform suspension.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective oral gavage administration of MCHR1 antagonists to mice.
Materials:
-
Prepared MCHR1 antagonist formulation
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip
-
Animal scale
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh the mouse to accurately calculate the required dose volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the MCHR1 antagonist suspension into the syringe fitted with the gavage needle.
-
-
Restraint:
-
Properly restrain the mouse to immobilize its head and body. This can be achieved by scruffing the mouse, ensuring a firm but gentle grip on the loose skin over the neck and back.
-
Hold the mouse in a vertical position.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle immediately and re-attempt.
-
Administer the solution slowly over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration:
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.
-
Protocol 3: Assessment of Anti-obesity Effects
This protocol outlines a typical experiment to evaluate the effects of an MCHR1 antagonist on food intake and body weight in diet-induced obese (DIO) mice.
Experimental Design:
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Groups:
-
Vehicle control group (receiving the vehicle solution).
-
MCHR1 antagonist treatment group(s) (receiving different doses of the antagonist).
-
-
Administration: Administer the vehicle or antagonist by oral gavage once or twice daily for a specified period (e.g., 14-30 days).
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate the DIO mice to single housing and handling for at least one week before the start of the experiment.
-
Measure and record baseline body weight and daily food intake for 3-5 days prior to treatment.
-
-
Treatment Period:
-
Administer the vehicle or MCHR1 antagonist daily via oral gavage at the same time each day.
-
Measure body weight and food intake daily.
-
-
Data Analysis:
-
Calculate the change in body weight and cumulative food intake for each group.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the treatment effects.
-
Protocol 4: Assessment of Anxiolytic and Antidepressant-like Effects
This protocol describes common behavioral assays used to assess the anxiolytic and antidepressant-like effects of MCHR1 antagonists in mice.
Behavioral Assays:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test (FST): To assess antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.
-
Tail Suspension Test (TST): Similar to the FST, a decrease in immobility time suggests an antidepressant-like effect.
-
Marble Burying Test: To assess anxiolytic-like and anti-compulsive behavior. A decrease in the number of marbles buried is indicative of an anxiolytic effect.
General Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before each behavioral test.
-
Administer the MCHR1 antagonist or vehicle via oral gavage at a predetermined time before the test (e.g., 30-60 minutes).
-
Conduct the behavioral test according to established protocols.
-
Record and analyze the relevant behavioral parameters.
Conclusion
The oral gavage administration of MCHR1 antagonists in mice is a critical method for evaluating their therapeutic potential for obesity and central nervous system disorders. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies. It is essential that brain penetration of the MCHR1 antagonist is confirmed to accurately interpret the effects on food intake and body weight. Careful adherence to proper experimental design and techniques will ensure the generation of reliable and reproducible data.
References
Application Notes: Evaluating MCHR1 Antidepressant Effects Using the Chronic Mild Stress Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating condition, and current monoaminergic-based antidepressants often have limited efficacy and undesirable side effects. This necessitates the exploration of novel therapeutic targets. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), has emerged as a promising target. MCH, a neuropeptide involved in regulating emotion and stress, has been shown to induce depressive- and anxiety-like behaviors. Conversely, the blockade of MCHR1 produces antidepressant and anxiolytic effects in various rodent models.
The Chronic Mild Stress (CMS) or Unpredictable Chronic Mild Stress (UCMS) model is a highly validated preclinical tool for inducing depressive-like phenotypes in rodents. This model exposes animals to a series of mild, unpredictable stressors over several weeks, leading to behavioral and physiological changes that mirror symptoms of human depression, such as anhedonia (the inability to experience pleasure). A key finding is that CMS increases the expression of MCHR1 in the hippocampus, an effect that is reversed by chronic treatment with conventional antidepressants like fluoxetine. This makes the CMS model particularly suitable for evaluating the therapeutic potential of novel MCHR1 antagonists.
These application notes provide detailed protocols for implementing the CMS model and associated assays to assess the antidepressant efficacy of MCHR1 antagonists.
MCHR1 Signaling Pathway
Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, MCH, the receptor couples with the inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of the Protein Kinase A (PKA) signaling pathway. This cascade is implicated in the modulation of neuronal activity and behaviors related to mood and stress.
Experimental Workflow and Protocols
The overall experimental workflow involves animal acclimation, baseline behavioral testing, induction of depression-like symptoms via a multi-week CMS protocol, chronic administration of the MCHR1 antagonist or control vehicle, and subsequent behavioral and physiological assessments to determine the treatment's efficacy.
Chronic Mild Stress (CMS) Protocol
This protocol is designed to induce anhedonia and other depressive-like behaviors in rodents over 4-8 weeks.
Animals:
-
Male C57BL/6J mice or Sprague Dawley rats are commonly used.
-
House animals individually to prevent social buffering, except during specific social stressors.
-
Maintain a consistent 12h light/dark cycle, except when altered as a stressor.
-
Allow a 1-2 week acclimation period before starting the protocol.
Stressor Regimen:
-
Apply one or two mild stressors per day in a random, unpredictable schedule. The duration of each stressor is typically 3-4 hours unless otherwise specified.
-
Example Weekly Stressor Schedule:
-
Day 1: Dampened Bedding (Pour water into the home cage to make sawdust moderately damp).
-
Day 2: Cage Tilt (Tilt the home cage 45° against a wall).
-
Day 3: Light Cycle Disruption (Alter the normal 12h light/dark cycle, e.g., constant light or strobe light).
-
Day 4: Predator Smell/Sound (Introduce urine or sounds from a natural predator).
-
Day 5: Wet Cage (Place mice in an empty cage with 1-2 cm of 24°C water).
-
Day 6: Restraint Stress (Place the animal in a well-ventilated 50mL Falcon tube for 15-30 minutes).
-
Day 7: No Stressor.
-
-
Other stressors include an empty cage, soiled cage, food or water deprivation (for a defined period), and social stress (e.g., housing with an unfamiliar partner).
-
The entire CMS procedure should last for a minimum of 4-5 weeks to induce a stable depressive-like phenotype.
Sucrose Preference Test (SPT) Protocol
The SPT is the gold-standard behavioral assay for measuring anhedonia in rodents. A reduction in preference for a sweet solution over water indicates an anhedonic state.
Procedure:
-
Habituation (2-3 days): In their home cage, habituate mice to the presence of two drinking bottles (e.g., dual bearing sipper tubes). For the first 24 hours, both bottles contain water. For the next 24 hours, both contain a 1% sucrose solution.
-
Baseline Test (24-72 hours): Present animals with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measurement: Measure the consumption from each bottle by weighing them at the end of the test period. To prevent a side-bias, switch the position of the bottles every 12-24 hours.
-
Calculation:
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.
-
-
Post-CMS Test: Repeat the test after the CMS and treatment period to assess the effects of the MCHR1 antagonist. A reversal of the CMS-induced decrease in sucrose preference indicates an antidepressant-like effect.
Note: Some protocols incorporate a period of food and water deprivation (e.g., 12-24 hours) before the test to encourage drinking, though this can be a confounding factor.
Forced Swim Test (FST) Protocol
The FST assesses "behavioral despair." Antidepressant treatments typically reduce the amount of time the animal spends immobile.
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height, 12 cm diameter for mice) filled with water to a depth of 20 cm, preventing the animal from touching the bottom.
-
Water temperature should be maintained at 24-25°C.
Procedure:
-
Pre-swim (optional but common): On the day before the test, place the animal in the cylinder for a 15-minute adaptation session.
-
Test Session (24 hours later): Place the animal in the cylinder for a 6-minute session.
-
Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as floating passively with only minor movements necessary to keep the head above water.
-
Post-Test: After the test, remove the animal, dry it with a towel, and return it to a clean, warm home cage.
Corticosterone Measurement
Chronic stress leads to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, often resulting in elevated circulating corticosterone, the primary stress hormone in rodents.
Procedure:
-
Sample Collection: Collect blood samples from the tail vein, saphenous vein, or via terminal cardiac puncture under anesthesia.
-
Processing: Centrifuge the blood to separate serum or plasma and store at -80°C.
-
Assay: Quantify corticosterone levels using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions.
-
Analysis: Compare corticosterone levels between control, CMS-vehicle, and CMS-MCHR1 antagonist groups. Antidepressant efficacy is associated with the normalization of elevated corticosterone levels.
Application Notes and Protocols for Measuring Food Intake and Body Weight Changes with MCHR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, with its actions mediated through the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[1][2] Pharmacological blockade of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[3][4][5] MCHR1 antagonists have been shown to effectively reduce food intake and body weight in preclinical models of diet-induced obesity (DIO). The anti-obesity effects of these antagonists are primarily driven by their action in the brain, requiring them to cross the blood-brain barrier. The mechanism of weight loss appears to be a combination of reduced food intake and, in some cases, increased energy expenditure.
These application notes provide detailed protocols for evaluating the in vivo efficacy of MCHR1 antagonists by measuring their effects on food intake and body weight in rodent models.
MCHR1 Signaling Pathway
MCHR1 is a G-protein coupled receptor that can couple to multiple G proteins, including Gαi and Gαq, to initiate downstream signaling cascades. Upon binding of MCH, Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), ultimately leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. MCHR1 antagonists block these downstream signaling events by preventing MCH from binding to the receptor.
Experimental Protocols
The following protocols are designed for use in rodent models of obesity, such as diet-induced obese (DIO) mice or rats.
General Experimental Workflow
A typical workflow for evaluating the effects of an MCHR1 antagonist on food intake and body weight involves several key stages, from animal model selection and habituation to data analysis.
Protocol 1: Acute Food Intake Measurement
This protocol is designed to assess the short-term effects of an MCHR1 antagonist on food consumption.
Materials:
-
Rodent model (e.g., C57BL/6 mice or Sprague Dawley rats)
-
Standard or high-fat diet
-
MCHR1 antagonist and vehicle
-
Animal balance
-
Food hoppers and scales or automated food intake monitoring system
-
Appropriate caging
Procedure:
-
Habituation: Individually house the animals for at least 2 days prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals for approximately 18 hours overnight with free access to water.
-
Dosing: At the beginning of the light cycle, administer the MCHR1 antagonist or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Food Presentation: One hour post-dosing, provide a pre-weighed amount of food.
-
Measurement: Record the amount of food consumed at several time points, such as 1, 2, 4, 6, and 24 hours after food presentation. This can be done by re-weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each group at each time point. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group(s) to the vehicle control group.
Protocol 2: Chronic Body Weight and Food Intake Measurement
This protocol evaluates the long-term efficacy of an MCHR1 antagonist on body weight and food intake in a diet-induced obesity model.
Materials:
-
Diet-induced obese (DIO) rodents (e.g., C57BL/6 mice fed a high-fat diet for 8-12 weeks)
-
High-fat diet
-
MCHR1 antagonist and vehicle
-
Animal balance
-
Food hoppers and scales
Procedure:
-
Model Induction: Induce obesity by feeding animals a high-fat diet until a significant increase in body weight compared to control animals on a standard diet is achieved.
-
Baseline Measurement: Before starting the treatment, record the baseline body weight and daily food intake for each animal for 3-5 days.
-
Group Assignment: Randomize the animals into treatment and vehicle control groups based on their body weight.
-
Dosing: Administer the MCHR1 antagonist or vehicle daily for the duration of the study (e.g., 14 to 28 days).
-
Body Weight Measurement: Weigh each animal at least weekly, or more frequently as needed, at the same time of day.
-
Food Intake Measurement: Measure daily food intake by weighing the food hopper each day.
-
Monitoring: Observe the animals daily for any clinical signs of distress. According to institutional guidelines, weight loss should generally not exceed 20% of the initial body weight.
-
Data Analysis: Calculate the change in body weight from baseline and the average daily food intake for each group. Analyze the data using repeated measures ANOVA to determine the statistical significance of the treatment effect over time.
Protocol 3: Pair-Feeding Study
This protocol is used to determine if the weight-reducing effect of an MCHR1 antagonist is due solely to its effect on food intake or if it also involves an increase in energy expenditure.
Materials:
-
All materials from Protocol 2.
Procedure:
-
Study Groups: Establish three groups of DIO animals:
-
Group 1: Vehicle-treated, ad libitum fed.
-
Group 2: MCHR1 antagonist-treated, ad libitum fed.
-
Group 3: Vehicle-treated, pair-fed to Group 2.
-
-
Dosing and Feeding:
-
Administer the MCHR1 antagonist or vehicle to the respective groups daily.
-
Measure the daily food intake of Group 2.
-
On the following day, provide the animals in Group 3 with the same amount of food that was consumed by Group 2 on the previous day.
-
-
Body Weight Measurement: Record the body weight of all animals daily or every other day.
-
Data Analysis: Compare the body weight change between the MCHR1 antagonist-treated group (Group 2) and the pair-fed group (Group 3). If the antagonist-treated group loses significantly more weight than the pair-fed group, it suggests that the antagonist also increases energy expenditure.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on the effects of MCHR1 antagonists on food intake and body weight.
Table 1: Acute Effects of MCHR1 Antagonists on Food Intake
| Compound | Animal Model | Dose and Route | Effect on Food Intake | Reference |
| S38151 | Male Wistar Rats | 30-50 nmol, ICV | Complete blockade of MCH-induced food intake for 6 hours | |
| T-226296 | Sprague Dawley Rats | N/A | Potent inhibition of MCH-induced food intake | |
| Various Non-Peptide Antagonists | Rodent Strains | Various | Potent blockade of up to 75% of MCH-induced food intake |
Table 2: Chronic Effects of MCHR1 Antagonists on Body Weight and Food Intake in DIO Models
| Compound/Treatment | Animal Model | Dose and Duration | % Change in Body Weight | % Change in Food Intake | Reference |
| Peptide MCHR1 Antagonist | DIO Mice | 7.5 µ g/day , ICV infusion, 2 weeks | Suppression of body weight gain | -14% (cumulative) | |
| GW803430 | DIO Rats | 1 and 3 mg/kg, p.o., 14 days | Dose-dependent decrease | Dose-dependent decrease | |
| Unnamed MCHR1 Antagonist | DIO Mice | 30 mg/kg, p.o., 1 month | -24% | Moderate suppression | |
| S38151 | ob/ob and DIO Mice | 30 mg/kg, i.p., 5 days | Reduction in body weight | Reduction in cumulative food intake |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of MCHR1 antagonists as potential anti-obesity agents. Consistent findings from numerous studies indicate that MCHR1 antagonism leads to a significant reduction in food intake and body weight in rodent models of obesity. The use of pair-feeding studies can further elucidate the mechanism of action, distinguishing between effects on appetite suppression and energy expenditure. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the development of novel therapeutics targeting the MCH system.
References
- 1. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCHR1 Antagonists in Forced Swim and Tail Suspension Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists in the forced swim test (FST) and tail suspension test (TST), two widely used behavioral assays for assessing antidepressant-like activity in rodents.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and stress responses.[1] It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is expressed.[2] Blockade of MCHR1 has emerged as a promising therapeutic strategy for the treatment of depression and anxiety.[1] MCHR1 antagonists have demonstrated antidepressant-like effects in various preclinical models, including the FST and TST.[3] These tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce the duration of this immobility.
MCHR1 Signaling Pathway
MCHR1 is a G protein-coupled receptor that can couple to multiple G proteins, including Gαi and Gαq.[4] Upon binding of its ligand, MCH, MCHR1 initiates intracellular signaling cascades. The Gαi-mediated pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq-mediated pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. MCHR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK). MCHR1 antagonists block these signaling pathways by preventing MCH from binding to its receptor.
MCHR1 Signaling Pathway Diagram
Data Presentation: Efficacy of MCHR1 Antagonists
The following tables summarize the quantitative data from studies investigating the effects of various MCHR1 antagonists in the forced swim and tail suspension tests.
Table 1: Effect of MCHR1 Antagonists in the Forced Swim Test (FST)
| Compound | Species | Dose (mg/kg) | Route | Treatment | % Decrease in Immobility Time | Reference |
| GW803430 | Mouse | 3 | p.o. | Acute | ~25% | |
| GW803430 | Mouse | 3 | p.o. | Subchronic | ~30% | |
| GW803430 | Mouse | 10 | p.o. | Subchronic | ~40%* | |
| SNAP-7941 | Rat | - | - | - | Significant reduction |
Note: Approximate values estimated from graphical data in the cited reference.
Table 2: Effect of MCHR1 Antagonists in the Tail Suspension Test (TST)
| Compound | Species | Dose (mg/kg) | Route | % Decrease in Immobility Time | Reference |
| GW803430 | Mouse | 10 | p.o. | ~35%* |
Note: Approximate values estimated from graphical data in the cited reference.
Experimental Protocols
Forced Swim Test (FST) Protocol
The forced swim test is a widely used model to assess antidepressant-like activity.
Forced Swim Test Experimental Workflow
Materials:
-
Cylindrical containers (e.g., 25 cm height, 10 cm diameter for mice; 50 cm height, 20 cm diameter for rats).
-
Water at 23-25°C.
-
MCHR1 antagonist and vehicle.
-
Animal scale.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the MCHR1 antagonist or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection). A typical pre-treatment time is 60 minutes.
-
Forced Swim Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice).
-
Gently place each animal individually into a cylinder.
-
The total duration of the test is typically 6 minutes.
-
-
Data Recording and Analysis:
-
Record the entire 6-minute session using a video camera.
-
The primary measure is the duration of immobility, which is typically scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Automated scoring software or trained observers can be used for analysis.
-
Tail Suspension Test (TST) Protocol
The tail suspension test is another common behavioral paradigm for screening potential antidepressant drugs in mice.
Tail Suspension Test Experimental Workflow
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
MCHR1 antagonist and vehicle.
-
Animal scale.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least one hour prior to the test.
-
Drug Administration: Administer the MCHR1 antagonist or vehicle as described for the FST.
-
Tail Suspension Session:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
-
Data Recording and Analysis:
-
Record the entire session.
-
Measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
For some mouse strains that tend to climb their tails, a small cylinder can be placed around the tail to prevent this behavior.
-
Conclusion
The forced swim and tail suspension tests are valuable tools for evaluating the antidepressant-like effects of MCHR1 antagonists. The protocols outlined above, in conjunction with the provided data and pathway information, offer a solid foundation for researchers to design and execute robust preclinical studies in the development of novel antidepressant therapies targeting the MCHR1 system. Consistent experimental conditions and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming MCHR1 Antagonist hERG Liability and Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Our goal is to help you navigate the challenges of hERG liability and cardiotoxicity associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are MCHR1 antagonists frequently associated with hERG channel inhibition and cardiotoxicity?
A1: A significant number of MCHR1 antagonists are potent hERG channel blockers due to structural similarities between their pharmacophores and the binding sites of known hERG inhibitors.[1][2] Many MCHR1 antagonists and conventional hERG blockers share a common structural motif: a central scaffold connected to an aryl or heteroaryl group and a basic amino group.[2] This structural overlap leads to off-target binding to the hERG channel, which can cause delayed cardiac repolarization, QT interval prolongation, and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[2][3]
Q2: What is the primary signaling pathway of MCHR1?
A2: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activation leads to:
-
Inhibition of adenylyl cyclase via Gi, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC) via Gq, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.
-
Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway .
Q3: What are the initial steps to assess the hERG liability of a novel MCHR1 antagonist?
A3: The initial assessment should involve a combination of in silico and in vitro methods. Computational models can predict the likelihood of a compound binding to the hERG channel based on its chemical structure. Following computational assessment, in vitro assays are crucial. A radioligand binding assay using membranes from cells expressing the hERG channel can provide a rapid, high-throughput screen for potential hERG blockers. If binding is observed, a functional assessment using patch-clamp electrophysiology is the gold standard to confirm and quantify hERG channel inhibition.
Q4: Are there any MCHR1 antagonists that have successfully overcome hERG liability?
A4: Yes, medicinal chemistry efforts have led to the development of MCHR1 antagonists with reduced hERG liability. For example, KRX-104130 was identified through virtual screening and demonstrated potent MCHR1 antagonistic activity with no cardiotoxicity. Another study reported the discovery of a novel MCHR1 antagonist, compound 11, with dramatically reduced hERG liability, which was confirmed in preclinical cardiovascular studies. The key to success often lies in modifying the chemical structure to reduce the compound's affinity for the hERG channel while maintaining its potency at MCHR1.
Troubleshooting Guides
Issue 1: High hERG Inhibition Observed in Early Screening
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Structural similarity to known hERG blockers | Conduct a thorough structure-activity relationship (SAR) and structure-liability relationship (SLR) analysis. Modify the chemical scaffold to reduce basicity and lipophilicity, which are common features of hERG inhibitors. | Identification of a new chemical series with an improved selectivity window between MCHR1 and hERG. |
| Inaccurate in silico prediction | Do not rely solely on in silico models. Always confirm predictions with in vitro functional assays, such as automated or manual patch-clamp electrophysiology. | A more accurate assessment of the compound's hERG inhibitory potential. |
| Non-specific binding in radioligand assays | Perform competition binding assays with known hERG inhibitors to confirm specific binding. Validate findings with a functional assay. | Confirmation of specific hERG channel binding and a better understanding of the compound's interaction. |
Issue 2: Inconsistent or Variable Results in hERG Patch-Clamp Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell health or seal quality | Monitor cell health and ensure a high seal resistance (≥1 GΩ) during patch-clamp recordings. Use healthy, low-passage number cells. | Stable and reproducible hERG current recordings. |
| Voltage protocol not optimized | Utilize a standardized voltage protocol, such as the one recommended by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, to ensure consistency and allow for data comparison. | Reliable and comparable IC50 values for hERG inhibition. |
| Temperature fluctuations | Perform experiments at a consistent, physiological temperature (35-37°C), as drug effects on hERG channels can be temperature-sensitive. | Minimized variability in experimental results. |
| Compound precipitation | Check the solubility of the test compound in the assay buffer. If necessary, adjust the vehicle or use a lower, more soluble concentration. | Accurate determination of the compound's potency without artifacts from poor solubility. |
Issue 3: MCHR1 Antagonist Shows In Vitro hERG Safety but In Vivo Cardiotoxicity is Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metabolite-induced hERG inhibition | Identify the major metabolites of the MCHR1 antagonist and test their activity on the hERG channel in vitro. | Understanding whether a metabolite is responsible for the observed cardiotoxicity. |
| Off-target effects on other ion channels | Profile the compound against a panel of other cardiac ion channels (e.g., Nav1.5, Cav1.2) to identify any other off-target activities that could contribute to cardiotoxicity. | A comprehensive cardiac safety profile of the compound. |
| Hemodynamic effects | In in vivo studies, monitor not only ECG parameters but also blood pressure and heart rate, as the compound may have hemodynamic effects that indirectly impact cardiac function. | A clearer picture of the compound's overall cardiovascular effects. |
| Inappropriate animal model | Select an animal model that is known to be sensitive to drug-induced QT prolongation and has cardiac electrophysiology that is translatable to humans. | More predictive in vivo cardiotoxicity data. |
Quantitative Data
Table 1: Comparison of MCHR1 Antagonists - Potency and hERG Liability
| Compound | MCHR1 IC50 (nM) | hERG IC50 (nM) | Selectivity Index (hERG IC50 / MCHR1 IC50) | Reference |
| SNAP-7941 | 3.9 | 1,200 | 308 | |
| AMG-076 | 1.2 | 1,500 | 1,250 | |
| NGD-4715 | 2.5 | >10,000 | >4,000 | |
| AZD1979 | 0.8 | 3,300 | 4,125 | |
| SNAP-94847 | 1.3 | >30,000 | >23,000 | |
| KRX-104130 | Potent Antagonist | No Cardiotoxicity | High | |
| Compound 2 | Potent Antagonist | Potent Inhibitor | Low | |
| Compound 11 | Potent Antagonist | Reduced Liability | High |
Note: Data is compiled from various sources and assay conditions may differ. This table is for comparative purposes only.
Experimental Protocols
Manual Patch-Clamp Electrophysiology for hERG Inhibition
This protocol is adapted from recommendations by the FDA and the CiPA initiative.
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding potential of -80 mV.
-
Apply the CiPA voltage protocol: a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms. Repeat every 5 seconds.
-
Record baseline hERG currents until a stable response is achieved.
-
Perfuse the cell with increasing concentrations of the MCHR1 antagonist.
-
Record the steady-state block at each concentration.
-
Calculate the fractional block and determine the IC50 value.
Radioligand Binding Assay for hERG Channel
Materials:
-
Membrane preparations from cells overexpressing the hERG channel.
-
Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide).
-
Test MCHR1 antagonist and a known hERG inhibitor (positive control).
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the hERG membrane preparation, radioligand, and either vehicle, test compound, or positive control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding and calculate the percentage of inhibition by the test compound.
In Vivo Cardiovascular Assessment in a Rodent Model
Animal Model:
-
Use a suitable rodent model, such as guinea pigs or rabbits, which have cardiac electrophysiology that is more similar to humans than mice or rats.
Procedure:
-
Surgically implant telemetry transmitters for continuous monitoring of ECG and blood pressure.
-
Allow animals to recover from surgery.
-
Record baseline cardiovascular parameters for a sufficient period.
-
Administer the MCHR1 antagonist at various doses.
-
Continuously monitor ECG, heart rate, and blood pressure for several hours post-dose.
-
Analyze the data for changes in QT interval (corrected using an appropriate formula, e.g., Bazett's or Fridericia's), PR interval, QRS duration, heart rate, and blood pressure.
Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: Experimental Workflow for Assessing hERG Liability.
Caption: Troubleshooting Logic for Inconsistent hERG Data.
References
MCHR1 antagonist off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by MCHR1, and how does this impact the choice of functional assays for antagonist screening?
A1: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to two distinct G protein pathways: Gαi and Gαq.
-
Gαi pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
This dual signaling capability means that a comprehensive characterization of an MCHR1 antagonist requires assessing its ability to block both pathways. Therefore, it is recommended to use both a cAMP assay (for the Gαi pathway) and a calcium flux assay (for the Gαq pathway). Relying on only one of these assays might provide an incomplete picture of the antagonist's potency and efficacy.
Technical Support Center: MCHR1 Antagonist Brain Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to increasing the brain penetration of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My MCHR1 antagonist shows high potency in vitro but no efficacy in vivo. What could be the problem?
A common reason for this discrepancy is poor brain penetration. For MCHR1 antagonists to be effective for central nervous system (CNS) indications like obesity, sleep disorders, or anxiety, they must cross the blood-brain barrier (BBB) to reach their target. Studies have shown that MCHR1 antagonists that do not cross the BBB are ineffective at reducing food intake and body weight.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate if your compound's properties fall within the optimal range for CNS penetration.
-
Evaluate P-glycoprotein (P-gp) Efflux: Determine if your compound is a substrate for efflux transporters like P-gp, which actively remove drugs from the brain.
-
Measure Brain Exposure: Conduct in vivo studies to directly measure the concentration of your compound in the brain.
2. How do I optimize the physicochemical properties of my MCHR1 antagonist for better brain penetration?
Optimizing physicochemical properties is a key strategy in CNS drug design. The goal is to balance lipophilicity for membrane traversal with properties that avoid efflux and maintain solubility.
Key Physicochemical Parameters for CNS Drug Penetration
| Property | Suggested Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally exhibit better passive diffusion across the BBB. |
| Lipophilicity (ClogP) | 2 - 4 | A balance is crucial; too low and it won't cross the lipidic BBB, too high and it may have poor solubility and high plasma protein binding. |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | Lower TPSA is associated with better BBB permeability by reducing the energy required for desolvation to cross the membrane. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce polarity and improve BBB |
Troubleshooting unexpected results in MCHR1 antagonist experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: My MCHR1 antagonist shows lower potency or efficacy in cellular assays compared to binding assays. What are the possible reasons?
A1: Discrepancies between binding affinity and functional potency are common. Several factors can contribute to this:
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Receptor Coupling Efficiency: The specific cell line used may have different levels of G-protein expression or coupling efficiency to MCHR1, affecting the downstream signal amplification.
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Assay-Specific Factors: The choice of functional assay (e.g., cAMP measurement, calcium mobilization, or β-arrestin recruitment) can influence the observed potency. Some antagonists may exhibit functional selectivity (biased agonism/antagonism), preferentially blocking one signaling pathway over another.[1]
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Compound Properties: Poor cell permeability, high protein binding in the cell culture medium, or rapid metabolism by the cells can reduce the effective concentration of the antagonist at the receptor.
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Receptor Desensitization and Internalization: Prolonged exposure to the antagonist or endogenous ligands can lead to receptor desensitization and internalization, altering the cellular response.[2][3]
Q2: I am observing unexpected off-target effects in my in vivo studies. What are the common off-targets for MCHR1 antagonists?
A2: Many MCHR1 antagonists have been reported to interact with other receptors or channels, leading to off-target effects. A significant concern is cardiotoxicity due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, as the binding sites of MCHR1 and hERG can be similar for some chemical scaffolds.[4][5] Other common off-target interactions include serotonergic, adrenergic, histaminergic, and muscarinic receptors. It is crucial to perform comprehensive selectivity profiling against a panel of relevant receptors and channels early in the drug discovery process.
Q3: My MCHR1 antagonist is effective in vitro but shows poor efficacy in animal models of obesity. What could be the issue?
A3: The transition from in vitro activity to in vivo efficacy is a major hurdle. Potential reasons for failure include:
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Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient exposure at the target site in the brain. MCHR1 antagonists generally require brain penetration to exert their effects on food intake and body weight.
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Species Differences: The antagonist may have different affinities and potencies for human MCHR1 versus the rodent ortholog. While MCHR1 is relatively conserved, subtle differences can impact efficacy.
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Complex Physiology: The regulation of energy homeostasis is complex and involves redundant pathways. The effect of blocking MCHR1 alone might be compensated for by other signaling systems in a whole-animal context.
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Unexpected Toxicities: The compound or its metabolites might cause unforeseen toxicity in vivo, limiting the achievable therapeutic dose.
Q4: There are conflicting reports in the literature regarding the phenotype of MCHR1 knockout mice. How does this impact the interpretation of my antagonist study?
A4: Discrepancies between genetic knockout models and pharmacological intervention are not uncommon. MCHR1 knockout mice have shown varied phenotypes, with some studies reporting hyperphagia and others reporting normal or even reduced food intake. These differences can arise from developmental compensation in knockout animals, where the organism adapts to the absence of the gene from conception. Pharmacological blockade with an antagonist in a wild-type animal represents an acute intervention and may therefore yield results that are more translatable to a therapeutic setting.
Troubleshooting Guides
Issue 1: High Variability in Functional Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Regularly check cell line identity and for mycoplasma contamination. Ensure consistent passage number and confluency for experiments. |
| Reagent Variability | Use freshly prepared reagents and validate the activity of each new batch of agonist and antagonist. |
| Assay Conditions | Optimize incubation times, cell density, and serum concentration in the assay medium. |
| Signal Detection | Ensure the plate reader settings are optimal for the specific assay (e.g., wavelength, gain). Include appropriate positive and negative controls in every plate. |
Issue 2: Inconsistent In Vivo Efficacy in Obesity Models
| Potential Cause | Troubleshooting Step |
| Poor Brain Penetration | Measure brain and plasma concentrations of the antagonist to determine the brain-to-plasma ratio. If low, consider chemical modification to improve CNS penetration. |
| Suboptimal Dosing Regimen | Conduct a dose-ranging study to identify the optimal dose and frequency of administration. Correlate pharmacokinetic data with pharmacodynamic readouts. |
| Animal Model Variability | Ensure the use of a well-characterized diet-induced obesity (DIO) model. Monitor animal health and stress levels, as these can impact feeding behavior. |
| Lack of Target Engagement | If possible, perform ex vivo receptor occupancy studies to confirm that the antagonist is binding to MCHR1 in the brain at the administered doses. |
Experimental Protocols
MCHR1 Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for MCHR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate for a sufficient time at room temperature to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
MCHR1 Functional Assay: Calcium Mobilization
Objective: To measure the antagonistic activity of a test compound by assessing its ability to block agonist-induced calcium release.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing MCHR1 and a G-protein like Gαq/i5 in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Compound Addition: Add varying concentrations of the test antagonist to the wells and pre-incubate for a specific period (e.g., 15-30 minutes).
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Agonist Stimulation: Add a fixed concentration of MCH agonist (e.g., at its EC₈₀ concentration).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the IC₅₀ value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation.
MCHR1 Signaling Pathway
Melanin-Concentrating Hormone (MCH) binds to its G-protein coupled receptor, MCHR1. This binding primarily activates the Gi and Gq pathways. Gi activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Gq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). MCHR1 signaling can also involve β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.
Caption: MCHR1 receptor signaling pathways.
Experimental Workflow: Antagonist Characterization
The characterization of a novel MCHR1 antagonist typically follows a tiered approach, starting with in vitro binding and functional assays, followed by selectivity and safety profiling, and culminating in in vivo efficacy studies.
Caption: Workflow for MCHR1 antagonist characterization.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of selected MCHR1 antagonists as reported in the literature.
Table 1: In Vitro Binding Affinities of MCHR1 Antagonists
| Compound | Species | Assay Type | Ki (nM) | Reference |
| SNAP-7941 | Human | Radioligand Binding | 1.3 | |
| SNAP-94847 | Human | Radioligand Binding | 1.0 | |
| T-226296 | Human | Radioligand Binding | 1.1 | |
| GW803430 | Human | Radioligand Binding | 5.2 | |
| AZD1979 | Human | Radioligand Binding | 1.3 | |
| MCHR1 antagonist 1 | Human | Radioligand Binding | 4 |
Table 2: In Vitro Functional Potencies of MCHR1 Antagonists
| Compound | Species | Assay Type | IC₅₀ (nM) | Reference |
| SNAP-7941 | Human | Ca²⁺ Mobilization | 20 | |
| T-226296 | Human | Ca²⁺ Mobilization | 2.5 | |
| MQ1 | Human | cAMP Assay | 1.6 | |
| MQ1 | Human | β-arrestin Recruitment | 1.7 | |
| TC-MCH 7c | Human | Not Specified | 5.6 | |
| MCHR1 antagonist 2 | Human | Not Specified | 65 |
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the Role of Receptor Internalization in the Regulation of Melanin-Concentrating Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: hERG Channel Binding Assay for MCHR1 Antagonist Safety
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with hERG channel binding assays to assess the safety of M MCHR1 antagonists.
Troubleshooting Guide
This guide addresses common issues encountered during hERG channel binding assays for MCHR1 antagonists.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell passage number, leading to altered channel expression. | Use cells within a consistent and validated passage number range for all experiments. |
| Temperature fluctuations during the assay. | Ensure strict temperature control, ideally at physiological temperature (35-37°C), as hERG channel kinetics are temperature-sensitive.[1] | |
| Variability in compound stock solution preparation and dilution. | Prepare fresh stock solutions and perform serial dilutions accurately. Verify compound concentration if significant discrepancies persist. | |
| Poorly soluble compounds precipitating in the assay medium. | Visually inspect for precipitation. The use of a surfactant in the extracellular medium can improve the sensitivity of the assay for poorly soluble compounds.[2][3] | |
| Low or no hERG current detected (Patch-Clamp) | Poor cell health or low hERG channel expression. | Optimize cell culture conditions. Ensure the cell line has stable and high-level hERG expression. |
| Incorrect composition of intracellular or extracellular solutions. | Verify the formulation of all solutions to ensure they meet the specific requirements of the hERG assay. | |
| Problems with the patch-clamp setup (e.g., gigaseal formation, high leak currents). | Review and optimize patch-clamp techniques. Problems like fragile membranes and high leak currents can interfere with measurements.[4] | |
| False-positive or false-negative results | Non-specific binding of the test compound. | Use orthogonal assays (e.g., different assay formats like radioligand binding vs. electrophysiology) to confirm findings.[5] |
| Use- or voltage-dependent effects of the antagonist. | Quantitative differences between fluorescence and electrophysiological methods may be due to the use- or voltage-dependent activity of the antagonists. Consider using voltage protocols that mimic the cardiac action potential. | |
| Interaction of test compounds with fluorescent dyes in fluorescence-based assays. | Be aware of potential color-quenching problems or direct interactions with the dye, which can lead to false hits. | |
| Current rundown or fluctuations during recording (Patch-Clamp) | Inherent instability of hERG currents. | hERG currents can exhibit run-down. Pharmacological experiments should be performed quickly with strict time controls. |
| Instability of the patch-clamp seal. | Ensure a stable giga-seal is formed before recording. Fluctuations can lead to loss of the seal. | |
| External electrical noise. | Ensure the patch-clamp setup is properly grounded and shielded from sources of electrical interference. |
Frequently Asked Questions (FAQs)
1. Why is a hERG channel binding assay crucial for the safety assessment of MCHR1 antagonists?
Many MCHR1 antagonists share structural similarities with known hERG channel blockers. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes (TdP). Therefore, assessing the hERG liability of MCHR1 antagonists is a critical step in preclinical safety evaluation to de-risk compounds early in the drug discovery process.
2. What are the different types of hERG assays available?
Several assay formats are available, each with its own advantages and limitations:
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Manual and Automated Patch-Clamp Electrophysiology: Considered the "gold standard," these functional assays directly measure the inhibitory effect of a compound on hERG channel currents in living cells. Automated systems offer higher throughput.
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Radioligand Binding Assays: These are high-throughput biochemical assays that measure the displacement of a radiolabeled ligand (e.g., [3H]-Astemizole or [3H]-dofetilide) from hERG channels present in cell membrane preparations. They provide a rapid method for initial screening.
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Fluorescence Polarization (FP) Assays: These are non-radioactive, homogeneous biochemical assays that measure the displacement of a fluorescent tracer from the hERG channel. They are suitable for high-throughput screening.
3. What is the MCHR1 signaling pathway and how do antagonists work?
Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). When activated by its ligand, melanin-concentrating hormone (MCH), it primarily couples to Gi and Gq proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in an increase in intracellular calcium. MCHR1 antagonists are compounds that bind to the receptor but do not elicit this signaling cascade, thereby blocking the effects of MCH.
4. How should I interpret the IC50 values from my hERG assay?
The IC50 value represents the concentration of a compound required to inhibit 50% of the hERG channel activity. A lower IC50 value indicates a more potent hERG inhibitor. This value is a critical parameter for calculating the safety margin of a drug candidate. A larger margin between the therapeutic plasma concentration and the hERG IC50 is desirable to minimize the risk of cardiotoxicity.
5. What are some common positive controls used in hERG assays?
Known hERG channel blockers are used as positive controls to validate assay performance. Commonly used positive controls include:
-
Cisapride
-
Terfenadine
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Dofetilide
-
Astemizole
-
E-4031
Experimental Protocols
Automated Patch-Clamp Electrophysiology Assay
This protocol provides a general methodology for assessing hERG channel inhibition using an automated patch-clamp system.
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
Solutions:
-
Extracellular Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na; pH 7.2 with KOH.
Procedure:
-
Prime the automated patch-clamp system and the multi-well plate with the extracellular and intracellular solutions.
-
Dispense the cell suspension into the wells of the patch-clamp chip.
-
Initiate the automated process of cell catching, sealing (aim for >1 GΩ seal resistance), and whole-cell configuration.
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to +40 mV, and then a repolarizing step to -50 mV to measure the tail current.
-
Establish a stable baseline recording in the vehicle control solution.
-
Apply increasing concentrations of the MCHR1 antagonist, typically in half-log increments, allowing for equilibrium at each concentration.
-
Record the hERG current at each concentration.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current amplitude to the vehicle control.
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Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the hERG channel.
Materials:
-
hERG-expressing cell membranes (from HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-Astemizole or [3H]-dofetilide).
-
Unlabeled competitor (e.g., unlabeled astemizole or dofetilide) for non-specific binding determination.
-
Assay Buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, hERG cell membranes, and either the vehicle, unlabeled competitor (for non-specific binding), or the MCHR1 antagonist at various concentrations.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled competitor) from the total binding (counts in the absence of competitor).
-
Determine the percent inhibition of specific binding at each concentration of the MCHR1 antagonist.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the Ki or IC50 value.
Data Presentation
Table 1: hERG Inhibition by MCHR1 Antagonists (Example Data)
| MCHR1 Antagonist | hERG Assay Type | IC50 (nM) | Reference |
| MCHR1 antagonist 2 | Electrophysiology (IMR-32 cells) | 4.0 | |
| Compound 16d | Functional Patch-Clamp | - | |
| Compound 16e | Functional Patch-Clamp | - | |
| KRX-104130 | Patch-Clamp Assay | >50,000 |
Note: This table is for illustrative purposes and should be populated with data from specific experiments.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: MCHR1 Antagonist Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy of our MCHR1 antagonist in clinical trials for obesity, despite promising preclinical data in rodents. What are the potential reasons for this translational failure?
A1: The discrepancy between preclinical rodent models and human clinical outcomes for MCHR1 antagonists is a well-documented challenge. Several factors may contribute to this:
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Different Mechanisms in Genetic vs. Pharmacological Models: Preclinical efficacy is often established in MCHR1 knockout mice, which exhibit a lean phenotype primarily due to increased metabolism and hyperactivity. However, pharmacological blockade with antagonists in rodents predominantly causes weight loss through reduced food intake.[1] This suggests that chronic genetic deletion may induce compensatory mechanisms that are not replicated by drug administration.
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Species Differences in MCH Receptors: Rodents only express MCHR1, while humans also have a second MCH receptor, MCHR2.[2][3] Although most antagonists are designed to be selective for MCHR1, the role of MCHR2 in human energy homeostasis is not fully understood and could contribute to the lack of efficacy.
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Complexity of the MCH System: The MCH system regulates a wide array of physiological functions beyond appetite, including sleep, mood, and reward.[2][4] Targeting this system for a single indication like obesity without affecting other functions is inherently complex.
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Insufficient CNS Exposure: Achieving adequate and sustained target engagement in the central nervous system in humans has been a significant hurdle for many clinical candidates.
Q2: Our MCHR1 antagonist program was put on hold due to cardiovascular safety concerns. What is the primary cause of this cardiotoxicity?
A2: A major reason for the failure of many MCHR1 antagonists in clinical development is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
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Structural Similarity: Many MCHR1 antagonists have a structural resemblance to known hERG channel blockers.
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QTc Prolongation: Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This is a significant risk factor for developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.
Efforts in drug design have focused on developing MCHR1 antagonists with reduced hERG binding affinity to mitigate this risk.
Q3: We are observing unexpected side effects in our in vivo studies. What are the potential off-target activities of MCHR1 antagonists?
A3: MCHR1 antagonists have been reported to interact with other receptors, which can lead to a complex pharmacological profile and off-target effects. Some common off-target affinities include:
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Serotonergic receptors (e.g., 5-HT2B)
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Adrenergic receptors
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Histaminergic receptors
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Muscarinic receptors
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Peptidergic receptors (e.g., opioid, neuropeptide Y)
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Monoamine reuptake transporters
It is crucial to profile lead compounds against a broad panel of receptors and channels to identify and mitigate potential off-target liabilities early in development.
Troubleshooting Guides
Problem: Inconsistent results in in vitro functional assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability/Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Assay Buffer Conditions | Optimize assay buffer components, including pH, ionic strength, and the presence of protease inhibitors, to ensure the stability of the receptor and ligand. |
| Ligand Stability | Confirm the stability and solubility of your MCHR1 antagonist under the assay conditions. Some compounds may precipitate or degrade over the incubation period. |
| Receptor Expression Levels | Verify consistent MCHR1 expression levels in your cell line using techniques like qPCR or Western blot. |
Problem: Poor correlation between binding affinity and functional potency.
| Potential Cause | Troubleshooting Steps |
| Allosteric Modulation | Your compound may be acting as an allosteric modulator rather than a competitive antagonist at the orthosteric site. Conduct Schild analysis or use radioligands that bind to different sites to investigate this possibility. |
| G-Protein Coupling Differences | MCHR1 can couple to different G-proteins (Gi, Go, and Gq), leading to the activation of multiple downstream signaling pathways. The functional assay you are using (e.g., cAMP measurement for Gi vs. calcium mobilization for Gq) may not capture the full signaling profile of your compound. |
| Receptor Dimerization | GPCRs, including MCHR1, can form homodimers or heterodimers, which may alter their pharmacological properties. Investigate the dimerization state of the receptor in your assay system. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Selected MCHR1 Antagonists in Rodent Obesity Models
| Compound | Animal Model | Dosing Regimen | Effect on Body Weight | Effect on Food Intake | Reference |
| GW803430 | Diet-induced obese rats | 1 and 3 mg/kg p.o. for 14 days | Dose-dependent decrease | Dose-dependent decrease | |
| SNAP-7491 | Diet-induced obese rats | Daily administration for 4 weeks | 26% reduction | Reduction | |
| Peptidic Antagonist | Diet-induced obese mice | Chronic central infusion for 14 days | 35% reduction in weight gain | 16% reduction | |
| AMG 076 | Mouse models of obesity | Not specified | Reduction | Not specified |
Table 2: Binding Affinities and Functional Activities of Selected MCHR1 Antagonists
| Compound | Binding Assay | Ki / IC50 | Functional Assay | IC50 | Reference |
| SNAP 94847 | MCHR1 binding | Ki = 2.2 nM | Not specified | Not specified | |
| MCHR1 Antagonist 2 | MCHR1 binding | IC50 = 65 nM | hERG inhibition | IC50 = 4.0 nM | |
| Unnamed Antagonist | Human MCH1 receptor binding in CHO-K1 cells | Ki = 3.8 nM | Functional antagonism | IC50 = 26.5 nM | |
| AMG 076 | [125I]-MCH displacement | Not specified | FLIPR Ca2+ mobilization | Not specified |
Experimental Protocols
Key Experiment: MCHR1 Radioligand Binding Assay
This protocol is a generalized procedure based on commonly cited methods.
Objective: To determine the binding affinity of a test compound for MCHR1.
Materials:
-
Membranes from HEK293 cells stably expressing human MCHR1.
-
Radioligand (e.g., [125I]-MCH).
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Test compound (MCHR1 antagonist).
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Non-specific binding control (e.g., unlabeled MCH).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), test compound, or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.
Key Experiment: In Vitro Functional Assay (Calcium Mobilization)
This protocol is a generalized procedure based on commonly cited methods.
Objective: To assess the functional antagonist activity of a test compound at MCHR1.
Materials:
-
HEK293 or CHO cells stably expressing human MCHR1.
-
MCH agonist.
-
Test compound (MCHR1 antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Plate the MCHR1-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the cells and incubate for a specified pre-incubation period.
-
Prepare the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).
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Using a fluorescent plate reader, measure the baseline fluorescence, then add the MCH agonist to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
The inhibitory effect of the test compound is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 of the antagonist by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: MCHR1 Signaling Pathways.
References
- 1. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MCHR1 Antagonists: A Novel Avenue for Antidepressant Efficacy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and faster-acting antidepressants is a cornerstone of modern neuroscience research. While standard therapies, primarily targeting monoaminergic systems, have provided relief for many, a significant portion of patients with major depressive disorder (MDD) fail to achieve remission. This has spurred the investigation of novel pharmacological targets, among which the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a promising candidate. This guide provides a comprehensive comparison of the preclinical efficacy of MCHR1 antagonists against standard antidepressants, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Unveiling a Distinct Mechanism of Action
Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood, stress, and reward.[1] Blockade of its primary receptor in rodents, MCHR1, has demonstrated antidepressant-like effects in various preclinical models.[1] The mechanism of action for MCHR1 antagonists appears to be distinct from that of conventional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[2] Evidence suggests that MCHR1 antagonists may modulate the hypothalamic-pituitary-adrenal (HPA) axis and promote hippocampal neurogenesis, both of which are implicated in the pathophysiology of depression.[1][2] Notably, some studies indicate that MCHR1 antagonists may have a more rapid onset of action compared to traditional antidepressants.
Comparative Efficacy in Preclinical Models
The antidepressant potential of novel compounds is frequently assessed using a battery of behavioral tests in rodents that model specific aspects of depression. The forced swim test (FST) and the sucrose preference test (SPT) are two of the most widely used and validated assays.
Forced Swim Test (FST)
The FST is a behavioral despair model where the duration of immobility is interpreted as a measure of depressive-like behavior. Antidepressants typically reduce this immobility time.
| Compound Class | Compound | Dose (mg/kg) | Administration | Animal Model | Immobility Time Reduction (%) vs. Vehicle | Reference |
| MCHR1 Antagonist | SNAP-7941 | 30 | i.p. (acute) | Rat | ~50% | |
| MCHR1 Antagonist | GW803430 | 3 | p.o. (acute) | Mouse | Significant reduction | |
| MCHR1 Antagonist | GW803430 | 3, 10 | p.o. (chronic) | Mouse | Significant reduction | |
| SSRI | Fluoxetine | 10 | i.p. (acute) | Mouse | Significant reduction | |
| SSRI | Sertraline | 10, 40 | i.p. (subchronic) | Rat | Significant reduction |
Sucrose Preference Test (SPT)
The SPT assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water. A decrease in sucrose preference is indicative of anhedonic-like behavior, which can be reversed by effective antidepressant treatment.
| Compound Class | Compound | Administration | Animal Model | Effect on Sucrose Preference | Reference |
| MCHR1 Antagonist | SNAP-94847 | Chronic | Mouse (Chronic Mild Stress model) | Reversal of decreased sucrose intake | |
| MCHR1 Antagonist | GW803430 | i.p. | Rat | Reduced sucrose-reinforced lever pressing | |
| SSRI | Fluoxetine | Chronic | Mouse (LPS-induced depression model) | Reversal of decreased sucrose preference |
Signaling Pathways: A Visual Comparison
To understand the distinct mechanisms of action, it is crucial to visualize the signaling cascades initiated by MCHR1 and those modulated by standard antidepressants.
Figure 1: MCHR1 Signaling Pathway. MCH binding to MCHR1, a G-protein coupled receptor, can activate both Gi and Gq pathways, leading to the modulation of downstream effectors and ultimately influencing neuronal activity.
Standard antidepressants, such as SSRIs, primarily act by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This leads to a complex cascade of downstream signaling events that are not fully elucidated but are thought to involve changes in gene expression and synaptic plasticity.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and interpretation of preclinical findings.
Forced Swim Test (FST) Protocol (Rodent)
Objective: To assess antidepressant efficacy by measuring the duration of immobility in an inescapable water tank.
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
-
A video recording system for subsequent analysis.
Procedure:
-
Habituation/Pre-test (Day 1): Mice or rats are individually placed in the cylinder filled with water (to a depth where they cannot touch the bottom) for a 15-minute session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim tank for a 5-6 minute session. The latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the session are typically recorded.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for acute studies, or daily for chronic studies).
-
Data Analysis: The duration of immobility (defined as the absence of active, escape-oriented behaviors) is scored by a trained observer or using automated tracking software. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
References
A Head-to-Head Comparison of MCHR1 Antagonists in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
The melanin-concentrating hormone receptor 1 (MCHR1) has been a significant target in the development of anti-obesity therapeutics. Antagonism of this receptor has been shown to reduce body weight and food intake in various preclinical models, particularly in diet-induced obesity (DIO) models, which closely mimic human obesity. This guide provides an objective comparison of the performance of different MCHR1 antagonists in DIO models, supported by experimental data, to aid researchers in their drug development efforts.
Overview of MCHR1 Antagonists
Numerous small-molecule MCHR1 antagonists have been developed and evaluated in preclinical DIO models. These compounds have consistently demonstrated efficacy in reducing body weight and food intake. This guide will focus on a selection of well-documented MCHR1 antagonists to provide a comparative analysis of their effects. The antagonists reviewed include SNAP-7941, T-226296, GW803430, S38151, and AZD1979.
Performance in Diet-Induced Obesity (DIO) Models
The efficacy of MCHR1 antagonists is typically evaluated in rodent models where obesity is induced by a high-fat diet. Key parameters measured include changes in body weight, food and water intake, and occasionally, energy expenditure. Pair-feeding studies are often employed to distinguish between the effects of reduced appetite and direct effects on metabolism.
Quantitative Data Summary
The following table summarizes the quantitative data from various preclinical studies on the effects of different MCHR1 antagonists in DIO models.
| MCHR1 Antagonist | Animal Model | Dose | Duration | Body Weight Change | Food Intake Change | Reference |
| SNAP-7941 | DIO Rats | Chronic Administration | Not Specified | Marked, sustained decrease | Reduced consumption of palatable food | [1] |
| T-226296 | Animal models of DIO | Not Specified | Not Specified | Effective in reducing body weight | Decreased MCH-induced food intake | [2] |
| GW803430 | DIO C57BL/6J Mice | Oral, daily | 30 days | Reduced body weight and body fat | Reduced food intake | [3] |
| Unnamed Antagonist | DIO Mice | 30 mg/kg, p.o. | 1 month | -24% | Moderately suppressed | [4] |
| Unnamed Antagonist (Pair-fed group) | DIO Mice | - | 1 month | -10% | Matched to treated group | [4] |
| AZD1979 | DIO Mice | 60 μmol/kg, p.o. (twice daily) | 20 days | Dose-dependent reduction | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols for key experiments cited in the evaluation of MCHR1 antagonists in DIO models.
Diet-Induced Obesity (DIO) Model Protocol
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of several weeks to months to induce obesity. A control group is fed a standard low-fat diet.
-
Housing: Animals are individually housed to allow for accurate measurement of food and water intake.
-
Acclimatization: Mice are allowed to acclimatize to the housing conditions and diet for a period before the start of the treatment.
-
Treatment: The MCHR1 antagonist or vehicle is administered, typically via oral gavage, once or twice daily for the duration of the study.
-
Measurements: Body weight and food intake are recorded daily or weekly. Body composition (fat mass vs. lean mass) may be assessed at the beginning and end of the study using techniques like DEXA.
-
Metabolic Parameters: Blood samples may be collected to measure metabolic parameters such as glucose, insulin, and lipids.
Pair-Feeding Study Protocol
A pair-feeding study is essential to determine if the weight-lowering effects of an MCHR1 antagonist are solely due to appetite suppression or if they also involve an increase in energy expenditure.
-
Study Groups: Three groups of DIO animals are used:
-
Group 1 (Ad libitum): Receives the vehicle and has free access to the high-fat diet.
-
Group 2 (Antagonist-treated): Receives the MCHR1 antagonist and has free access to the high-fat diet.
-
Group 3 (Pair-fed): Receives the vehicle and is given the same amount of food that was consumed by the antagonist-treated group on the previous day.
-
-
Procedure: The study follows the general DIO model protocol. The amount of food consumed by Group 2 is measured daily, and this amount is then provided to Group 3 on the following day.
-
Analysis: The body weight changes between the antagonist-treated group and the pair-fed group are compared. If the antagonist-treated group loses significantly more weight than the pair-fed group, it suggests that the antagonist has an effect on energy expenditure in addition to reducing food intake. For example, one study found that an MCHR1 antagonist at 30 mg·kg−1 for one month reduced body weight by 24%, while the pair-fed group only showed a 10% reduction.
Mandatory Visualizations
MCHR1 Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, melanin-concentrating hormone (MCH), it primarily couples to the Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations.
Caption: MCHR1 Signaling Pathway.
Experimental Workflow for Comparing MCHR1 Antagonists in DIO Models
The following diagram illustrates a typical experimental workflow for a head-to-head comparison of different MCHR1 antagonists in a DIO mouse model.
Caption: DIO Experimental Workflow.
References
- 1. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MCHR1 Antagonist Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Objectively comparing the performance of various techniques, this document is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The Melanin-Concentrating Hormone (MCH) system, particularly the MCHR1, is a promising therapeutic target for a range of conditions including obesity, anxiety, and depression.[1] MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand MCH, couples to Gi, Go, and Gq proteins.[1] This signaling cascade leads to a decrease in cyclic AMP (cAMP), an increase in intracellular calcium, and the activation of the extracellular signal-regulated kinase (ERK) pathway. MCHR1 antagonists are designed to block these signaling events, and confirming their engagement with the receptor in a living organism is a critical step in preclinical drug development.
This guide will delve into several key in vivo validation methods: Receptor Occupancy (RO) studies, Pharmacodynamic (PD) Biomarker Assays, and Behavioral Assays. Each method will be discussed with respect to its underlying principles, experimental protocols, data output, and a comparative analysis of its advantages and limitations.
MCHR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by MCH binding to MCHR1 and the point of intervention for MCHR1 antagonists.
Caption: MCHR1 signaling cascade and antagonist intervention.
Comparison of In Vivo Target Engagement Methods
The selection of an appropriate in vivo target engagement validation method depends on various factors, including the specific research question, available resources, and the desired quantitative output. The following table summarizes the key characteristics of the discussed methods.
| Method | Principle | Typical Readout | Throughput | Invasiveness | Key Advantages | Key Limitations |
| Receptor Occupancy (RO) | Direct measurement of the fraction of MCHR1 bound by the antagonist. | Percentage of receptor occupancy in specific brain regions. | Low to Medium | High (requires tissue collection) | Provides direct evidence of target binding; quantitative. | Requires a suitable tracer or advanced analytical techniques (LC-MS/MS); terminal procedure. |
| Pharmacodynamic (PD) Biomarkers | Measurement of downstream biological changes resulting from MCHR1 antagonism. | Changes in neurotransmitter levels, c-Fos expression, or neuronal firing rates. | Low to Medium | High (requires specialized procedures like microdialysis or electrophysiology) | Demonstrates functional consequence of target engagement; can be linked to efficacy. | Indirect measure of target binding; can be influenced by off-target effects. |
| Behavioral Assays | Assessment of changes in complex behaviors known to be modulated by the MCH system. | Changes in food intake, anxiety-like behavior, or depression-like behavior. | Medium to High | Low | Provides a holistic assessment of the antagonist's effect in a living animal; relevant to clinical endpoints. | Indirect and potentially confounded by off-target effects or general malaise; can have high variability. |
| PET Imaging | Non-invasive visualization and quantification of MCHR1 occupancy in the living brain. | Standardized Uptake Value (SUV) or Binding Potential (BP) in different brain regions. | Low | Low | Non-invasive, allowing for longitudinal studies in the same animal; provides spatial distribution of target engagement. | Requires specialized radiotracers and imaging equipment; lower resolution than ex vivo methods. |
Experimental Protocols
Receptor Occupancy (RO) Studies
a) Ex Vivo Autoradiography/Binding Assay
This method provides a quantitative measure of MCHR1 occupancy in specific brain regions after in vivo administration of an antagonist.
Experimental Workflow:
Caption: Workflow for ex vivo receptor occupancy assay.
Detailed Protocol:
-
Animal Dosing: Administer the MCHR1 antagonist or vehicle to rodents via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be based on pharmacokinetic data to ensure adequate brain exposure at the time of the assay.
-
Tracer Administration: At a predetermined time after antagonist administration, inject a radiolabeled MCHR1 ligand (e.g., [35S]-compound D) intravenously. The tracer dose should be low to occupy a minimal fraction of the receptors.
-
Tissue Collection: At the time of peak brain exposure of the tracer, euthanize the animals and rapidly dissect the brains.
-
Sample Preparation: Freeze the brains and prepare thin coronal or sagittal sections using a cryostat.
-
Autoradiography: Expose the brain sections to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the radioactivity in specific brain regions of interest using densitometry. Receptor occupancy is calculated as the percentage reduction in tracer binding in the antagonist-treated group compared to the vehicle-treated group.
b) LC-MS/MS-based Receptor Occupancy
This technique offers an alternative to radiolabeled tracers by using a non-radioactive tracer and quantifying its displacement by the antagonist using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Animal Dosing: Similar to the ex vivo binding assay, administer the MCHR1 antagonist or vehicle.
-
Tracer Administration: Administer a non-radiolabeled MCHR1 ligand with good brain penetration and known binding affinity as a tracer.
-
Tissue Collection and Homogenization: Euthanize animals at the desired time point, dissect the brain region of interest, and homogenize the tissue.
-
Sample Preparation: Perform protein precipitation and solid-phase or liquid-liquid extraction to isolate the tracer and antagonist from the brain homogenate.
-
LC-MS/MS Analysis: Quantify the concentration of the tracer in the brain tissue of both vehicle and antagonist-treated animals.
-
Data Analysis: Calculate receptor occupancy based on the reduction of tracer concentration in the antagonist-treated group.
Pharmacodynamic (PD) Biomarker Assays
a) In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions in freely moving animals, providing a functional readout of MCHR1 antagonism.[2]
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Antagonist Administration: Administer the MCHR1 antagonist.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate using HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
b) c-Fos Immunohistochemistry
c-Fos is an immediate early gene whose expression is often used as a marker of neuronal activation. Changes in c-Fos expression in specific brain circuits following MCHR1 antagonist administration can indicate target engagement.
Experimental Protocol:
-
Animal Treatment: Administer the MCHR1 antagonist or vehicle.
-
Perfusion and Fixation: After a specific time (typically 1-2 hours), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Sectioning: Dissect the brains and cut thin sections using a vibratome or cryostat.
-
Immunohistochemistry: Incubate the sections with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the number of c-Fos-positive cells in the regions of interest.
Behavioral Assays
a) Feeding Behavior Studies
Given the established role of MCHR1 in regulating food intake, measuring changes in feeding behavior is a robust method to assess the in vivo efficacy of MCHR1 antagonists.
Experimental Protocol:
-
Acclimation: Individually house the animals and acclimate them to the specific diet (e.g., standard chow, high-fat diet).
-
Treatment: Administer the MCHR1 antagonist or vehicle.
-
Food Intake Measurement: Measure the amount of food consumed over a specific period (e.g., 2, 4, 24 hours). This can be done manually or using automated feeding monitoring systems.
-
Data Analysis: Compare the food intake between the antagonist-treated and vehicle-treated groups.
b) Light-Dark Box Test
This test is used to assess anxiety-like behavior in rodents. Anxiolytic effects of MCHR1 antagonists can be evaluated with this paradigm.
Experimental Protocol:
-
Apparatus: The apparatus consists of a box divided into a dark compartment and a brightly lit compartment, with an opening connecting them.
-
Procedure: Place the animal in the center of the lit compartment and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using an automated tracking system.
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
c) Forced Swim Test
This test is a common model to screen for antidepressant-like activity.
Experimental Protocol:
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
-
Procedure: Place the animal in the water for a specific duration (e.g., 6 minutes).
-
Data Collection: Record the duration of immobility (floating without active swimming).
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Alternative and Complementary Techniques
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify MCHR1 occupancy in the living brain. This requires the development of a specific PET radiotracer, such as [11C]SNAP-7941 or [18F]FE@SNAP.[3] The antagonist is administered, followed by the radiotracer, and the displacement of the tracer from the brain is measured by the PET scanner. This provides a direct and quantitative measure of target engagement in real-time and allows for longitudinal studies in the same animal.
Conclusion
The in vivo validation of MCHR1 antagonist target engagement is a multifaceted process that can be approached using a variety of techniques. Direct measurement of receptor occupancy provides the most definitive evidence of target binding. Pharmacodynamic biomarker assays offer a functional readout of the antagonist's effects on downstream signaling pathways. Behavioral assays provide a holistic assessment of the antagonist's physiological effects in a living organism. The choice of method should be guided by the specific scientific question and the available resources. A multi-pronged approach, combining direct and indirect measures of target engagement, will provide the most comprehensive and robust validation of a novel MCHR1 antagonist.
References
MCHR1 Antagonist Combination Therapy: A Comparative Guide for Obesity and Depression Research
For Researchers, Scientists, and Drug Development Professionals
The intertwined nature of obesity and depression presents a significant therapeutic challenge. The melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a promising target for both conditions, given its role in regulating energy homeostasis and mood. This guide provides a comparative analysis of MCHR1 antagonist therapy, focusing on the potential of combination strategies. While preclinical data on MCHR1 antagonist monotherapy is abundant, this guide will also delve into the limited but insightful data on combination approaches, offering a valuable resource for researchers in this field.
MCHR1 Antagonist Monotherapy: Preclinical Efficacy
MCHR1 antagonists have demonstrated efficacy in rodent models of obesity and depression when administered as monotherapy. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Efficacy of MCHR1 Antagonists in Preclinical Models of Obesity
| MCHR1 Antagonist | Animal Model | Duration of Treatment | Dose | Change in Body Weight | Change in Food Intake | Reference |
| GW803430 | Diet-Induced Obese (DIO) Rats | 14 days | 1 mg/kg, p.o. | Significant decrease vs. vehicle | Significant decrease vs. vehicle | |
| 3 mg/kg, p.o. | Robust, dose-dependent decrease vs. vehicle | Robust, dose-dependent decrease vs. vehicle | ||||
| SNAP-7941 | Diet-Induced Obese (DIO) Rats | Chronic | Not specified | Marked, sustained decrease vs. vehicle | Reduced consumption of palatable food | |
| AZD1979 | Diet-Induced Obese (DIO) Mice | 3 weeks | Not specified | Dose-dependent reduction vs. vehicle | Initial decrease | |
| Anonymous MCHR1 Antagonist | Diet-Induced Obese (DIO) Mice | 35 days | 30 mg/kg, p.o. | ~24% reduction vs. vehicle | Moderate suppression | |
| Peptidic MCHR1 Antagonist | Diet-Induced Obese (DIO) Mice | Chronic i.c.v. infusion | 7.5 µ g/day | Complete suppression of gain vs. vehicle | ~14% decrease in cumulative intake |
Table 2: Efficacy of MCHR1 Antagonists in Preclinical Models of Depression
| MCHR1 Antagonist | Animal Model | Behavioral Test | Dose | Outcome | Reference |
| GW803430 | C57BL/6 Mice | Forced Swim Test (Acute) | 3 mg/kg, p.o. | Significant decrease in immobility time | |
| Forced Swim Test (Chronic, 5 days) | 3 & 10 mg/kg, p.o. | Significant decrease in immobility time | |||
| Tail Suspension Test | 10 mg/kg, p.o. | Active | |||
| SNAP-7941 | Rats | Forced Swim Test | Not specified | Effects similar to clinically used antidepressants |
MCHR1 Antagonist Combination Therapy: A Synergistic Approach for Depression
Preclinical evidence suggests that combining an MCHR1 antagonist with a traditional antidepressant can produce synergistic effects, potentially leading to enhanced efficacy and a faster onset of action.
A Case Study: GW803430 and Imipramine
A pivotal study investigated the combination of the MCHR1 antagonist GW803430 with the tricyclic antidepressant imipramine in the mouse forced swim test, a standard model for predicting antidepressant efficacy.
Key Findings:
-
Subeffective Doses Become Effective: When administered alone at doses that did not produce a significant antidepressant-like effect (0.3 and 1 mg/kg for GW803430; 5 mg/kg for imipramine), the combination of GW803430 and imipramine resulted in a robust and statistically significant reduction in immobility time.
-
Implication for Therapy: This synergy suggests that MCHR1 antagonists could be used to augment the therapeutic effects of existing antidepressants, potentially allowing for lower doses of each drug and thereby reducing the risk of side effects.
Table 3: Synergistic Effect of GW803430 and Imipramine in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) | Statistical Significance (vs. either drug alone) | Reference |
| Vehicle | - | ~150 | - | |
| GW803430 | 1 | ~140 | Not Significant | |
| Imipramine | 5 | ~130 | Not Significant | |
| GW803430 + Imipramine | 1 + 5 | ~90 | p < 0.05 |
Note: Immobility times are approximate values based on graphical data from the cited source for illustrative purposes.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies in this research area, the following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for evaluating MCHR1 antagonist combination therapy.
Safety Operating Guide
Essential Safety and Operational Guide for Handling MCHR1 Antagonist 3
Date of Compilation: 2025-11-30
Disclaimer: A specific Safety Data Sheet (SDS) for "MCHR1 antagonist 3" was not publicly available at the time of this document's creation. The following guidance is based on general laboratory safety protocols for handling chemical compounds of this nature and information available for other MCHR1 antagonists. Researchers must consult the official SDS provided by the manufacturer upon receipt of the compound and perform a risk assessment specific to their experimental conditions.
This guide provides crucial safety, handling, and disposal information for laboratory personnel working with this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is necessary to determine the appropriate PPE for handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles should be worn when there is a potential for splashing. A face shield should be worn in addition to safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing. | Protects eyes and face from chemical splashes, powders, and flying particles. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the compound as a powder or creating aerosols. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be necessary based on a formal risk assessment. | Minimizes inhalation of the compound, particularly in powder form. |
Operational Plan: Handling and Storage
2.1. Engineering Controls:
-
Ventilation: All work involving weighing, dissolving, or transferring this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
2.2. Safe Handling Procedures:
-
Avoid Contact: Minimize direct contact with the compound.
-
Prevent Aerosolization: Handle the solid form of the compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
2.3. Storage:
-
Container: Store in a tightly sealed, properly labeled container as received from the manufacturer.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3.2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
3.3. Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While a specific experimental protocol for this compound is not publicly available, a general procedure for preparing a stock solution for in vitro assays is provided below. This should be adapted based on the specific requirements of your experiment and the information provided in the manufacturer's product data sheet.
4.1. General Protocol for Stock Solution Preparation:
-
Pre-Experiment Setup:
-
Ensure the analytical balance and chemical fume hood are clean and certified.
-
Assemble all necessary PPE as outlined in Section 1.
-
Prepare the appropriate solvent (e.g., DMSO) and sterile microcentrifuge tubes.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood.
-
Place a clean, anti-static weighing dish on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing dish using a clean spatula.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but this should be tested for its effect on compound stability.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for similar compounds.
-
MCHR1 Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that can couple to both Gαi and Gαq proteins, leading to distinct downstream signaling cascades. An MCHR1 antagonist blocks these pathways by preventing the binding of the endogenous ligand, Melanin-Concentrating Hormone (MCH).
Caption: MCHR1 signaling and the inhibitory action of its antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
